2-Pyrrolidinone
Description
Significance of Lactam Ring Systems in Organic Chemistry
Lactam rings are privileged structures in organic and medicinal chemistry due to their widespread presence in a variety of biologically active compounds. researchgate.netnih.gov The ring strain in smaller lactams, such as β-lactams (four-membered rings), makes them reactive and useful as synthetic intermediates for creating more complex molecules. researchgate.netnih.gov The β-lactam ring is famously a core component of antibiotics like penicillins and cephalosporins, which function by inhibiting bacterial cell wall synthesis. nih.govrsc.orglibretexts.orgillinois.edu
The γ-lactam ring, the central feature of 2-pyrrolidinone, is a key structural motif found in many natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netmdpi.comacs.org This makes the γ-lactam scaffold a subject of intense research in drug discovery and development. nih.govresearchgate.net The versatility of the lactam ring allows for various chemical modifications, enabling the synthesis of large libraries of compounds for biological screening. mdpi.com
Historical Context of this compound Research
The first reported synthesis of this compound was in 1889, where it was produced through the dehydration of 4-aminobutanoic acid. atamanchemicals.com However, significant developments in the chemistry of this compound and its derivatives occurred later, notably through the work of Walter Reppe in the 1930s. In 1938, Reppe synthesized N-vinylpyrrolidone (NVP) from this compound and acetylene. mdpi.com This was followed by the filing of a patent in 1939 for the polymerization of NVP to create polyvinylpyrrolidone (B124986) (PVP). atamankimya.comwikipedia.orgatamanchemicals.com
Initially, PVP gained prominence during World War II as a blood plasma substitute. mdpi.comatamankimya.com Following the war, research expanded, leading to a wide array of applications for PVP and other this compound derivatives in medicine, pharmaceuticals, cosmetics, and various industrial processes. atamankimya.comwikipedia.org The industrial production of this compound is now primarily achieved by reacting gamma-butyrolactone (B3396035) (GBL) with ammonia (B1221849). atamanchemicals.comwikipedia.org
Overview of Current Research Trajectories for this compound
Current research on this compound and its derivatives is diverse and expanding into several key areas:
Medicinal Chemistry : The this compound scaffold continues to be a focal point in drug discovery. ontosight.aiontosight.ai Derivatives are being investigated for a range of therapeutic applications. For instance, cotinine, a metabolite of nicotine (B1678760) containing the 2-pyrrolidone ring, is being studied for its potential in treating mental health conditions like schizophrenia and Alzheimer's disease. zionmarketresearch.comvjol.info.vn Recent studies have also explored this compound-based inhibitors for coronaviruses. acs.org Furthermore, the natural compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. nih.gov
Polymer Science : this compound is a crucial monomer and intermediate in polymer chemistry. atamanchemicals.com It is the precursor to N-vinylpyrrolidone (NVP), which is used to produce polyvinylpyrrolidone (PVP), a biocompatible and water-soluble polymer with extensive applications in pharmaceuticals as a binder for tablets, in cosmetics, and in industrial coatings. wikipedia.orgontosight.aiwikipedia.orgcanada.ca Research is ongoing to develop new macromolecular architectures based on PVP using advanced polymerization techniques. mdpi.com this compound can also be polymerized to form Nylon 4, a polyamide with potential uses in textiles and films. chemicalbook.com
Green Chemistry and Solvents : There is growing interest in using this compound and its derivatives as green solvents. Its high boiling point, polarity, and miscibility make it a viable, less toxic alternative to other solvents in various industrial applications, including in the synthesis of polyurethane dispersions and in peptide synthesis. nih.govrsc.orgnih.govnih.govacs.org For example, N-butylpyrrolidinone (NBP) has been identified as a promising green solvent to replace the more toxic dimethylformamide (DMF) in solid-phase peptide synthesis. acs.org
Synthetic Methodology : Researchers are continuously developing new, efficient, and environmentally friendly methods for synthesizing functionalized this compound derivatives. rsc.org Multicomponent reactions are being explored to create complex molecules with the γ-lactam core in a single step. mdpi.comresearchgate.net Additionally, biosynthetic routes for producing 2-pyrrolidone from renewable resources like glucose are being investigated as a more sustainable alternative to traditional petrochemical methods. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrrolidin-2-one | |
|---|---|---|
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InChI |
InChI=1S/C4H7NO/c6-4-2-1-3-5-4/h1-3H2,(H,5,6) | |
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InChI Key |
HNJBEVLQSNELDL-UHFFFAOYSA-N | |
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Canonical SMILES |
C1CC(=O)NC1 | |
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Molecular Formula |
C4H7NO | |
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Related CAS |
24968-97-6, Array | |
| Record name | 2-Pyrrolidone homopolymer | |
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DSSTOX Substance ID |
DTXSID8027246 | |
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Molecular Weight |
85.10 g/mol | |
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Physical Description |
Liquid, Light-yellow liquid; [Hawley] Colorless liquid; mp = 23-25 deg C; [MSDSonline], Solid, LIGHT YELLOW LIQUID. | |
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Boiling Point |
245 °C @ 760 mm Hg; 113-114 @ 9.2 mm Hg; 76 °C @ 0.2 mm Hg, 245 °C | |
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Flash Point |
265 °F (129 °C) (open cup), 129 °C o.c. | |
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Solubility |
Very sol in alcohol, ether, benzene, chloroform, carbon disulfide, Infinitely soluble in water, 1000 mg/mL at 20 °C, Solubility in water: good | |
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Density |
1.116 @ 25 °C, Relative density (water = 1): 1.1 | |
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Vapor Density |
Relative vapor density (air = 1): 2.9 | |
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Vapor Pressure |
0.00949 [mmHg], 9.49X10-3 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible | |
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Color/Form |
CRYSTALS FROM COLD PETROLEUM ETHER, Light yellow liquid | |
CAS No. |
616-45-5, 22580-55-8 | |
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Melting Point |
25.0 °C, 23 °C, 25 °C | |
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Advanced Synthetic Methodologies for 2 Pyrrolidinone and Its Derivatives
Industrial Production Routes and Catalysis Research
The industrial synthesis of 2-pyrrolidinone, a versatile solvent and intermediate, is dominated by several key processes. atamanchemicals.comatamanchemicals.com These methods are continuously refined through research into process optimization and catalyst development to enhance efficiency and yield.
Ammonolysis of Gamma-Butyrolactone (B3396035): Process Optimization and Catalyst Development
The most prevalent industrial method for producing this compound is the reaction of gamma-butyrolactone (GBL) with ammonia (B1221849). atamanchemicals.comprocurementresource.com This process is typically carried out in either the vapor or liquid phase.
In the vapor-phase process , aqueous gamma-butyrolactone is treated with ammonia at temperatures between 250–290 °C and pressures of 0.4–1.4 MPa. atamanchemicals.comwikipedia.org This reaction occurs in a tubular reactor containing a fixed bed of solid catalyst. atamanchemicals.comwikipedia.org Solid magnesium silicate (B1173343) catalysts are commonly used for this conversion. atamanchemicals.com Product yields of 75–85% are typical, and subsequent distillation and purification steps result in 2-pyrrolidone with a purity of 99.5%. atamanchemicals.comwikipedia.org
The liquid-phase process involves reacting GBL with liquid ammonia or aqueous ammonia at 250 to 290 °C and pressures ranging from 8.0 to 16.0 MPa. chemicalbook.com This method can be performed without a catalyst and boasts high conversion and selectivity. chemicalbook.com A continuous tubular reactor is generally employed, with a GBL to ammonia to water molar ratio of approximately 1:(2.2 to 3):(1.6 to 2.3). chemicalbook.com The presence of water in the system has been shown to improve selectivity. chemicalbook.com This process can achieve a GBL conversion rate close to 100% and a selectivity to 2-pyrrolidone of over 94%. chemicalbook.com
Research in this area focuses on optimizing reaction conditions and developing more efficient catalysts to improve yield and reduce energy consumption. Further purification of industrial-grade 2-pyrrolidone, which is typically 99.5% pure, can be achieved through methods like falling film melt crystallization to remove trace impurities such as GBL. x-mol.netacs.org
Catalytic and Electrochemical Reduction of Succinimide (B58015)
An alternative route to this compound involves the reduction of succinimide. atamanchemicals.comwikipedia.org This can be accomplished through both catalytic hydrogenation and electrochemical methods.
Catalytic reduction of succinimide to 2-pyrrolidone can be performed in an aqueous system at temperatures between 225°C and 275°C and pressures of about 1200 to 1500 p.s.i.g. using a supported palladium catalyst. google.com Yields as high as 68.7 mole percent have been reported. google.com Other hydrogenating metals like cobalt, nickel, ruthenium, and platinum, often supported on carbon or silica (B1680970) gel, have also been investigated for this conversion, typically in the presence of ammonia. google.comgoogle.com The use of Raney nickel as a catalyst has been studied, with the nature of the solvent influencing the reaction rates. researchgate.net
Electrochemical reduction offers another pathway. Early research by Tafel demonstrated the electrolytic reduction of succinimide to pyrrolidone using a lead cathode in a sulfuric acid solution. oup.com More recent studies have explored different cathode materials, such as zinc amalgam, which has shown improved yields. oup.com This method avoids the need for high-pressure equipment but can be challenged by catalyst cost and regeneration in catalytic variations.
Carbonylation of Allylamine (B125299)
The carbonylation of allylamine presents another synthetic route to 2-pyrrolidone. atamanchemicals.comwikipedia.org This reaction involves treating allylamine with carbon monoxide. Rhodium complexes, such as RhCl₃, are known to catalyze this cyclocarbonylation reaction, which is typically carried out in methanol (B129727) at 100–120°C and pressures of 20–30 bar. However, a competing polymerization reaction of allylamine can limit the yield to around 50–55%.
Photochemical carbonylation using cobalt catalysts under UV irradiation at room temperature has also been explored. oup.com Additionally, rhodium-catalyzed carbonylation of substituted allylamines, such as 1-phenyl- and 3-phenyl allylamine, using a Rh₄(CO)₁₂ catalyst in the presence of carbon monoxide and hydrogen, has been shown to produce the corresponding 5-phenyl- and 3-phenyl-2-pyrrolidinone derivatives in good yields. researchgate.nettandfonline.com More recent developments include palladium-catalyzed carbonylation of γ-C(sp³)–H bonds in aliphatic amines, which can be extended to allylamine derivatives. nih.gov
Hydrogenation of Succinonitrile (B93025) under Hydrolytic Conditions
This compound can also be synthesized from succinonitrile through a process that involves simultaneous hydration and hydrogenation. atamanchemicals.comwikipedia.orgchemicalbook.com This reaction is typically carried out by heating succinonitrile in an aqueous environment at temperatures ranging from 20 to 200°C in the presence of a hydrogenation catalyst and hydrogen under pressure. google.com
One approach involves a two-step process where succinonitrile is first hydrolyzed with water at 150-300°C and then hydrogenated at 200-300°C over a heterogeneous catalyst, such as ruthenium on a zirconia support. google.com This method has been reported to produce 2-pyrrolidone in high yields. google.com The process can be conducted in the presence of ammonia. google.com Raney nickel or cobalt-based catalysts are also used to facilitate the reduction of the nitrile groups.
Reaction of Maleic or Succinic Anhydride (B1165640) with Aqueous Ammonia
The reaction of maleic or succinic anhydride with aqueous ammonia provides another pathway to 2-pyrrolidone. atamanchemicals.comwikipedia.org
In the case of maleic anhydride , the process involves reacting it with hydrogen and ammonia in an aqueous system. google.com Using a ruthenium catalyst supported on carbon or alumina (B75360) at approximately 250°C and a hydrogen pressure of about 1700 p.s.i.g., yields of over 90 mole percent of 2-pyrrolidone can be achieved. google.com The molar ratio of ammonia to maleic anhydride is a critical parameter, with optimal yields obtained at a ratio of about 1.66. google.com
For succinic anhydride , it can be converted to 2-pyrrolidone by reacting it with ammonia and hydrogen in the presence of a hydrogenation catalyst. google.com Catalysts such as cobalt, nickel, ruthenium, and palladium are effective for this liquid-phase reaction, which is conducted at temperatures of 200-350°C and pressures of 500-5000 p.s.i.g. google.com Yields can reach up to 70% with a Raney cobalt catalyst. google.com
Biomass-Derived Synthesis Pathways
In the quest for more sustainable chemical production, significant research has been directed towards synthesizing 2-pyrrolidone from biomass. A primary feedstock for this approach is L-glutamic acid, which is readily available from the fermentation of biomass. researchgate.netnih.gov
The conversion of glutamic acid to 2-pyrrolidone typically involves a two-step process. nih.gov First, glutamic acid is decarboxylated to form gamma-aminobutyric acid (GABA). nih.gov This can be achieved using microorganisms like Escherichia coli or Lactobacillus brevis as whole-cell catalysts. researchgate.netnih.gov The second step is the cyclization of GABA to 2-pyrrolidone, which can be accomplished by heating and distillation under reduced pressure. researchgate.netgoogle.com This bio-based route has demonstrated high yields, with the chemical conversion of GABA to 2-pyrrolidone reaching 95.8%. researchgate.net
Another biomass-derived pathway involves the catalytic conversion of glutamic acid in a one-pot reaction. Using a supported ruthenium catalyst under a hydrogen atmosphere, glutamic acid can be converted to 2-pyrrolidone via pyroglutamic acid and pyroglutaminol intermediates. researchgate.net This process operates under milder conditions (160°C, 20 bar H₂) compared to traditional industrial methods. researchgate.net
These biomass-derived routes offer a promising, environmentally friendly alternative to petroleum-based production methods by utilizing renewable resources and often operating under less harsh reaction conditions. nih.gov
Conversion of Glutamic Acid to this compound via Catalytic Processes
The conversion of glutamic acid, an abundant amino acid, into the valuable chemical this compound has been a subject of significant research. nih.govwsu.edunih.gov This transformation can be achieved through one-pot catalytic processes under pressurized hydrogen. nih.govnih.gov The reaction pathway involves a series of steps: the dehydration of glutamic acid to pyroglutamic acid, followed by hydrogenation to pyroglutaminol, and finally, dehydrogenation-decarbonylation to yield this compound. nih.govnih.govresearchgate.net
Supported ruthenium catalysts, particularly Ru/Al2O3, have demonstrated high activity and selectivity for this conversion. nih.govnih.govshokubai.org Research indicates that Ru/Al2O3 is more effective than other supported noble metal catalysts like platinum, palladium, and rhodium. nih.govnih.gov The superior performance of the ruthenium catalyst is attributed to its ability to hydrogenate carbon monoxide formed during the dehydrogenation-decarbonylation of pyroglutaminol and to easily desorb methane (B114726) from its active sites. nih.govnih.gov This one-pot reaction can be carried out under relatively mild conditions (e.g., 160 °C and 2 MPa H2), which is advantageous as it prevents the degradation of the temperature-sensitive amino acid. nih.govwsu.edu Under these conditions, a high yield of 2-pyrrolidone can be achieved. nih.govd-nb.info
Another approach involves the decarboxylation of pyroglutamic acid, which is readily formed from glutamic acid, using a Pd/Al2O3 catalyst at 250°C, resulting in a 70% yield of 2-pyrrolidone. uantwerpen.be Non-catalytic methods have also been explored, achieving a 100% yield of 2-pyrrolidone from L-glutamic acid in an acetone (B3395972) solvent at 200°C and 20 bar of N2. wsu.edu
Table 1: Catalytic Conversion of Glutamic Acid to this compound
| Catalyst | Reactant | Key Intermediates | Reaction Conditions | Yield of this compound | Reference |
|---|---|---|---|---|---|
| Ru/Al2O3 | Glutamic Acid | Pyroglutamic acid, Pyroglutaminol | 160 °C, 2 MPa H2 | High Yield | nih.govnih.gov |
| Pd/Al2O3 | Pyroglutamic Acid | - | 250 °C | 70% | uantwerpen.be |
Bio-based Production of N-vinyl-2-pyrrolidone from Succinic Acid as a Precursor
A sustainable route to N-vinyl-2-pyrrolidone (NVP) has been developed using bio-based succinic acid as a starting material. rsc.orgaiche.orgrsc.org This two-step process offers a green alternative to traditional fossil fuel-based production methods. rsc.orgrsc.org
The first step involves the reductive amidation of succinic acid with ethanolamine. rsc.orgaiche.org This reaction is carried out in water using a solid catalyst, such as carbon-supported ruthenium, which is effective in activating both hydrogen and the imide carbonyl bonds. rsc.org This step produces N-(2-hydroxyethyl)-2-pyrrolidone (HEP). rsc.orgaiche.org
Asymmetric Synthesis and Enantiomerically Pure Derivatives
The synthesis of enantiomerically pure this compound derivatives is crucial for pharmaceutical applications, where specific stereoisomers often exhibit desired biological activity. acs.orgclockss.org Various strategies have been developed to achieve high enantioselectivity.
One notable method involves the enzymatic resolution of a racemic mixture. For instance, the N-acetoxymethyl pyrrolidinone can be resolved using immobilized Lipase (B570770) Novozym 435 to obtain the desired enantiomer with high enantiomeric excess (97% ee). acs.org This approach has been successfully applied in the practical synthesis of LTB4 inhibitors. acs.org
Another strategy is the use of chiral auxiliaries. For example, enantiomerically enriched 2-substituted pyrrolidines can be prepared through a hetero-Diels-Alder reaction cascade, starting from a diene derived from (S)-1-phenylethanol (97% ee). clockss.org This method allows for the synthesis of complex pyrrolidine (B122466) structures with high stereocontrol. clockss.org
Furthermore, multicomponent reactions can be employed to generate polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. beilstein-journals.org These reactions offer an eco-friendly route to a variety of this compound derivatives. beilstein-journals.org The resulting products can be further functionalized to create a library of compounds with potential biological activities. beilstein-journals.org
Novel Approaches for this compound Derivatives Synthesis
Reaction with Alkyl Halides and Sulfates: N-Alkylation Studies
The nitrogen atom of the this compound ring can be readily alkylated through reactions with alkyl halides or sulfates. atamanchemicals.comatamanchemicals.comchemicalbook.com This N-alkylation is typically carried out in the presence of a base. chemicalbook.com A variety of bases and solvent systems can be employed to facilitate this reaction. For example, the use of cesium fluoride-celite in acetonitrile (B52724) has been shown to be an efficient and convenient method for the N-alkylation of this compound and other nitrogen heterocycles. researchgate.net This method often leads exclusively to the N-alkylated product. researchgate.net
Another approach involves using a biphasic system, such as toluene (B28343) and water, with a base like sodium hydroxide (B78521). This method has been used to synthesize 1-butylpyrrolidin-2-one (B1265465) from this compound and 1-bromobutane (B133212) with yields of 85-90%. Other conditions, such as using potassium carbonate in dry DMF or acetone, have also been reported for the N-alkylation of similar heterocyclic compounds. researchgate.net
Table 2: N-Alkylation of this compound
| Alkylating Agent | Base/Solvent System | Product | Yield | Reference |
|---|---|---|---|---|
| Alkyl Halide | Cesium fluoride-celite/Acetonitrile | N-Alkyl Pyrrolidinone | - | researchgate.net |
Reaction with Acid Anhydrides and Acyl Halides
This compound can undergo N-acylation when reacted with acid anhydrides or acyl halides. atamanchemicals.comatamanchemicals.com This reaction provides a direct route to N-acylpyrrolidinone derivatives. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the pyrrolidinone ring attacks the electrophilic carbonyl carbon of the acid anhydride or acyl halide. libretexts.org
In the case of acid anhydrides, the reaction results in the formation of an amide (the N-acylpyrrolidinone) and a carboxylate byproduct. libretexts.org To drive the reaction to completion, it is often necessary to use a base to neutralize the acidic byproduct. libretexts.org Similarly, when using acyl halides, a base is typically employed to scavenge the hydrogen halide that is formed. sinica.edu.tw
Addition Reactions with Aldehydes: N-Hydroxyalkyl Pyrrolidinone Formation
This compound can participate in addition reactions with aldehydes to form N-hydroxyalkyl pyrrolidinone derivatives. chemicalbook.com This reaction involves the addition of the N-H bond of the pyrrolidinone across the carbonyl group of the aldehyde. chemicalbook.com The reaction is typically carried out in the presence of a base. This method provides a straightforward synthesis of N-hydroxyalkylated pyrrolidinones, which can serve as versatile intermediates for further chemical transformations.
Condensation Reactions with Secondary Amines and Alcohols
The carbonyl group of this compound is a key site for condensation reactions with secondary amines and alcohols. atamanchemicals.comatamanchemicals.com These reactions typically involve the nucleophilic attack of the amine or alcohol on the carbonyl carbon, leading to the formation of an intermediate that subsequently eliminates water to form a new C-N or C-O bond.
In the case of secondary amines, the reaction often leads to the formation of Mannich bases. For instance, this compound can be successfully condensed with secondary amines like morpholine (B109124) and piperidine, as well as with dimethylamine (B145610) hydrochloride, to yield the corresponding Mannich bases. cdnsciencepub.com These reactions are often carried out in the presence of formaldehyde. cdnsciencepub.com The use of free secondary bases is common, although in some cases, their hydrochloride salts can also be used effectively. cdnsciencepub.com
The N-alkylation of amines with alcohols is another significant condensation reaction. While not directly starting from this compound itself, this method, known as the borrowing hydrogen mechanism, is crucial for synthesizing N-substituted amines which can be precursors to or are analogous to N-substituted pyrrolidinones. osti.gov This reaction was first reported in 1981 using rhodium, ruthenium, and iridium catalysts to achieve selective mono-N-alkylation of pyrrolidine with primary and secondary alcohols. osti.gov
O-Alkylation Reactions at the Carbonyl Group
O-alkylation of the this compound carbonyl group is a fundamental reaction that modifies the lactam structure. atamanchemicals.comatamanchemicals.com This reaction is influenced by the nature of the alkylating agent and the reaction conditions. Generally, hard electrophiles tend to favor O-alkylation, while softer electrophiles preferentially attack the nitrogen atom. wiley-vch.de
Lactams can be alkylated with high regioselectivity at either the nitrogen or oxygen atom. wiley-vch.de O-alkylation is often achieved using reagents like trialkyloxonium salts, dialkyl sulfates, or a combination of alkyl halides and silver salts, typically without the addition of a base. wiley-vch.de These conditions promote the formation of protonated imino ethers, which are then converted to the free imino ethers during workup with an aqueous base. wiley-vch.de
An example of O-alkylation is the reaction initiated by nitrosonium (NO+). niscpr.res.in This method has been used for the efficient O-alkylation of oximes with N-vinylpyrrolidinone, catalyzed by nitrosonium tetrafluoroborate, to produce oxime ethers in good to excellent yields. niscpr.res.in The proposed mechanism involves an initial electron transfer from the C-C double bond of N-vinylpyrrolidinone to NO+, forming a cation radical. niscpr.res.in
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref |
| This compound | Secondary Amine & Formaldehyde | Free base or HCl salt | Mannich Base | cdnsciencepub.com |
| Pyrrolidine | Primary/Secondary Alcohol | Rh, Ru, or Ir catalyst | N-alkylated Pyrrolidine | osti.gov |
| Lactam | Trialkyloxonium salt | None (acidic) | Imino Ether | wiley-vch.de |
| Oxime | N-Vinylpyrrolidinone | Nitrosonium tetrafluoroborate | Oxime Ether | niscpr.res.in |
Multi-component Reactions for Substituted Pyrrolidinones
Multi-component reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like substituted pyrrolidinones in a single operation. nih.govtandfonline.com These reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. tandfonline.comnih.gov
One of the most prominent MCRs for this purpose is the Ugi four-component reaction (U-4CR). nih.govacs.org This reaction involves a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, which react in a one-pot process to yield structurally diverse products. nih.govacs.org The Ugi reaction has been effectively utilized in solid-phase organic synthesis (SPOS) to generate large libraries of N-substituted pyrrolidinone derivatives. nih.govacs.org For instance, starting with resin-bound glutamic acid, which acts as a bifunctional component, a variety of enantiopure N-substituted pyrrolidinones have been synthesized. nih.govacs.org
Another approach involves the [3+2] cycloaddition of azomethine ylides with olefinic dipolarophiles, which is a powerful method for constructing five-membered heterocyclic rings, including pyrrolidines and spiro-pyrrolidines. tandfonline.com A novel and efficient catalyst-free, one-pot, four-component condensation has been described for the synthesis of polysubstituted pyrrolidine derivatives using ultrasonic irradiation. This reaction involves secondary amines, carbon disulfide, isocyanides, and gem-dicyano olefins, proceeding through a Mumm-type rearrangement. rsc.org
| MCR Type | Key Reactants | Key Features | Product | Ref |
| Ugi Four-Component Reaction | Carboxylic acid, amine, carbonyl, isocyanide | High diversity, suitable for SPOS | N-Substituted Pyrrolidinones | nih.govacs.org |
| [3+2] Cycloaddition | Azomethine ylide, olefinic dipolarophile | Construction of 5-membered rings | Pyrrolidines, Spiro-pyrrolidines | tandfonline.com |
| Mumm-type Rearrangement | Secondary amine, CS2, isocyanide, gem-dicyano olefin | Catalyst-free, ultrasonic irradiation | Polysubstituted Pyrrolidines | rsc.org |
Synthesis of Specific Substituted Pyrrolidinone Derivatives
The synthesis of specifically substituted pyrrolidinone derivatives often requires tailored synthetic strategies.
3-amino-1-phenyl-2-pyrrolidinone : The synthesis of 1-phenyl-3-dialkylamino-2-pyrrolidinone and its 5-methyl analog has been reported. nih.gov A related synthesis for optically active (3S)-3-amino-1-benzylpyrrolidine-2,5-dione involves the reaction of an optically active amino-protected aspartic anhydride with a primary amine, followed by cyclodehydration. google.com
1-(2-mercaptoethyl)-2-pyrrolidinone : This compound features a pyrrolidinone ring with a 2-mercaptoethyl substituent on the nitrogen atom. vulcanchem.comontosight.ai Its synthesis can be approached through methods developed for other 1,5-substituted pyrrolidin-2-ones, which may involve the Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with primary amines followed by in situ lactamization. vulcanchem.com
5-(1-methylethoxy)-1-(phenylmethyl)-2-pyrrolidinone : This derivative contains a 1-methylethoxy group at the 5-position and a benzyl (B1604629) group at the nitrogen. ontosight.ai It is noted as a racemic mixture and is of interest for its potential pharmacological properties. ontosight.ai
N-(1-hydroxy-4-adamantyl)-2-pyrrolidinone : The synthesis of adamantyl-containing compounds often involves reacting an adamantyl precursor with the desired heterocyclic moiety. For example, 1-adamantyl isothiocyanate can be reacted with cyclic secondary amines like pyrrolidine in boiling ethanol (B145695) to yield N-(1-adamantyl)carbothioamides. nih.gov While a direct synthesis for N-(1-hydroxy-4-adamantyl)-2-pyrrolidinone was not found, the synthesis of related adamantyl derivatives suggests pathways involving the reaction of an appropriate adamantylamine derivative. nih.govksu.edu.sa
| Derivative | Key Precursors/Method | Ref |
| 3-amino-1-phenyl-2-pyrrolidinone | 1-phenyl-3-dialkylamino-2-pyrrolidinone synthesis | nih.gov |
| 1-(2-mercaptoethyl)-2-pyrrolidinone | Donor-acceptor cyclopropane (B1198618) opening, in situ lactamization | vulcanchem.com |
| 5-(1-methylethoxy)-1-(phenylmethyl)-2-pyrrolidinone | Racemic mixture with potential pharmacological use | ontosight.ai |
| N-(1-hydroxy-4-adamantyl)-2-pyrrolidinone | Reaction of adamantyl precursors with pyrrolidine derivatives | nih.gov |
Mechanistic Investigations and Reaction Pathways
Hydrolysis Mechanisms in Acidic and Basic Media
2-Pyrrolidinone undergoes hydrolysis to form 4-aminobutanoic acid (GABA), a reaction catalyzed by the presence of strong acids or bases. atamanchemicals.com The mechanism involves the ring-opening of the lactam structure. atamanchemicals.com This transformation typically requires high-temperature conditions.
In both acidic and basic environments, the reaction initiates with a nucleophilic attack on the carbonyl carbon of the lactam.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a proton transfer and the breaking of the amide bond, leading to the opening of the ring to form the protonated form of GABA. One study provides a rare example of amide hydrolysis proceeding via an SN2 displacement on the N-conjugate acid for N-nitroso-2-pyrrolidone, offering insight into alternative pathways under specific conditions. rsc.org
Base-Catalyzed Hydrolysis: In basic media, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then undergoes ring-opening through the cleavage of the carbon-nitrogen bond, subsequently yielding the carboxylate and amino groups of GABA after protonation of the resulting amine. The presence of water can promote the ring-opening process, which may accelerate catalyst deactivation in related reactions. rsc.org
The hydrolysis reaction is a key transformation, converting the cyclic amide back to its linear amino acid precursor. chemicalbook.comchemicalbook.com
Ring-Opening Polymerization to Polypyrrolidinone (Nylon-4)
This compound can be polymerized to form polypyrrolidinone, also known as Nylon-4, through a ring-opening polymerization (ROP) mechanism. atamanchemicals.com This process is typically carried out via anionic polymerization. uminho.pt
The anionic ROP of 2-pyrrolidone is initiated by strong bases, which act as catalysts. rsc.org Common catalysts include alkali metals like potassium, alkali metal hydrides, and alkoxides such as potassium t-butoxide. rsc.orggoogle.com The polymerization proceeds via an "activated monomer" mechanism. google.com
The key steps in the anionic ROP are:
Initiation: A strong base deprotonates a 2-pyrrolidone monomer, forming a lactam anion (pyrrolidonate). This anion is a potent nucleophile.
Propagation: The lactam anion attacks another monomer. However, the key to the activated monomer mechanism is the presence of an activator, such as an N-acyl lactam. uminho.pt The pyrrolidonate anion attacks the activator, creating a more reactive species. The propagation then proceeds by the attack of other lactam anions on the N-acylated growing chain end, regenerating the acyllactam group at the new chain end. This process occurs at relatively low temperatures, around 40-50 °C. rsc.org
The resulting polymer, Nylon-4, is a polyamide with properties similar to cotton and is noted for its biodegradability. google.comresearchgate.net The polymerization mechanism allows for the macromolecular design of the resulting polymer. google.com
| Catalyst System | Activator | Polymer | Reference(s) |
| Metallic Potassium | Acyl group-containing compound | Polyamide 4 (Nylon-4) | google.com |
| Potassium t-butoxide | N-benzoyl-2-pyrrolidone (BP) | Polyamide 4 (Nylon-4) | rsc.orgresearchgate.net |
| KOH / CO₂ | - | Polyamide 4 (Nylon-4) | researchgate.net |
| Alkali metals | - | Nylon 4 | rsc.org |
Catalytic Reduction of the Carbonyl Group to Pyrrolidine (B122466)
The carbonyl group of 2-pyrrolidone can be reduced to a methylene (B1212753) group, yielding pyrrolidine. This transformation requires specific catalytic systems and conditions.
The hydrogenation of the carbonyl group of 2-pyrrolidone to produce pyrrolidine can be achieved in the presence of a cobalt catalyst at high temperatures. chemicalbook.com Other routes to pyrrolidine derivatives involve the catalytic reduction of related compounds. For instance, N-benzyl-2-nitromethylene-pyrrolidine can be reduced to 2-aminomethyl-pyrrolidine directly via catalytic reduction. google.com Similarly, the reduction of esters of pyroglutamic acid can yield 5-hydroxymethyl-2-pyrrolidinone using reagents like sodium borohydride, which reduces the ester but not the lactam carbonyl. google.com
Alternative synthesis routes for 2-pyrrolidone itself include the catalytic or electrochemical reduction of succinimide (B58015). wikipedia.org This process uses palladium-ruthenium catalysts in an acidic medium to selectively reduce one of the imide carbonyl groups. Another method involves the simultaneous hydrolysis and hydrogenation of succinonitrile (B93025) in the presence of a hydrogenation catalyst. google.com
Oxidative Transformations of this compound
This compound can undergo oxidative transformations under specific conditions. Mild thermal oxidation of pyrrolidine, a related compound, has been shown to produce 2-pyrrolidone as the main initial product, which upon further oxidation, can lead to the formation of colored, polymeric substances. tamu.edu The oxidation of 2-pyrrolidone itself at elevated temperatures (150°C) with air bubbling through it results in a brown liquid, with succinimide identified as a subsequent product. tamu.edu
In the presence of water and oxygen at elevated temperatures, the oxidation of this compound can lead to the formation of peroxide species. acs.orgnih.govresearchgate.net These peroxide intermediates are generally unstable. acs.orgnih.gov
These peroxides can subsequently transform into a more stable and stronger reducing agent, 5-hydroxy-2-pyrrolidone. acs.orgnih.govresearchgate.net This secondary alcohol is formed through further oxidation and can then act as a reducing agent itself, for example, in the reduction of metal ions to form nanoparticles. acs.orgnih.gov This mechanism has been observed in the synthesis of gold nanowires where this compound served as the initial reducing agent. acs.orgnih.govresearchgate.net Compounds with secondary C-H groups adjacent to an amide, like 2-pyrrolidone, are known to be susceptible to autoxidation to form peroxides. sc.edu
Computational Studies on Reaction Mechanisms (DFT, HF, MP2)
Computational chemistry methods, including Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2), have been extensively used to investigate the molecular interactions and reaction mechanisms of this compound. researchgate.netacs.orgnih.govnih.gov These studies provide deep insights into the structures, energies, and electronic properties of monomers and their aggregates.
This compound has a strong tendency to self-associate via intermolecular hydrogen bonds, forming dimers and, at higher concentrations, larger oligomers. researchgate.net Computational studies have been crucial in elucidating the nature of these interactions.
Ab initio and DFT calculations have been performed to analyze the geometry, thermodynamic parameters, interaction energies, and charge transfer in hydrogen-bonded dimers of this compound. researchgate.netacs.orgacs.orgnih.gov These studies have identified several possible dimer structures, with the cyclic dimer (CD), formed by two N-H···O=C hydrogen bonds, generally predicted to be the most stable configuration in the gas phase and in solution. nih.govresearchgate.net
The calculations explore various properties to understand these interactions:
Geometry Optimization: Full geometry optimizations are carried out at different levels of theory (e.g., B3LYP, HF, MP2) with various basis sets (e.g., 6-31G**, 6-311++G(d,p)) to find the most stable structures of the monomers and dimers. acs.orgnih.gov
Interaction Energies: The strength of the hydrogen bonds is quantified by calculating interaction energies, with corrections for basis set superposition error (BSSE). researchgate.netacs.org
Vibrational Analysis: Vibrational frequency calculations are used to characterize the stationary points on the potential energy surface and to predict the shift in vibrational frequencies (particularly the N-H stretching frequency, which shows a red shift upon hydrogen bond formation) upon dimerization. researchgate.netacs.org
Topological and Orbital Analysis: Theories like Bader's Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are employed to examine the electron density at bond critical points and to understand the orbital interactions responsible for charge transfer and the nature of the hydrogen bonds. researchgate.netacs.orgacs.org
These computational models have been validated against experimental data from IR and Raman spectroscopy, which also indicate a monomer-dimer equilibrium. acs.org
| Computational Method | Focus of Study | Key Findings | Reference(s) |
| DFT (B3LYP), HF, MP2 | Dimerization and self-association in gas phase and solution | The cyclic dimer is more stable than the open dimer. B3LYP/6-31G** provides good results compared to experimental data. | nih.govresearchgate.net |
| HF, MP2 (3-21G, 6-31G*) | Hydrogen bonding with water and self-association | Cyclic dimerization and association with two water molecules are the dominant forms. | nih.gov |
| DFT (B3LYP/6-311++G(d,p)) | Geometry, IR spectra, NBO, AIM analysis of dimers | Characterized geometry, vibrational frequencies, charge distribution, and topological properties of monomers and dimers. | researchgate.netacs.org |
Dimerization and Self-Association Processes of this compound
Intermolecular Hydrogen Bonding Analysis
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of intermolecular hydrogen bonds in this compound dimers. acs.orgnih.gov These studies have shown that the formation of cyclic dimers is a particularly stable arrangement, both in the gas phase and in inert solvents. researchgate.net The hydrogen bonds are typically of the N-H···O type, where the hydrogen from the amide group of one molecule interacts with the carbonyl oxygen of another. acs.org The strength of these interactions is significant, influencing the vibrational frequencies of the involved functional groups. Specifically, the N-H bond lengthens and its vibrational frequency shows a red shift upon the formation of a hydrogen bond. acs.orgnih.gov
Analysis of the crystal structure of compounds containing this compound, such as tris(this compound) hydrogen tribromide, has revealed multiple types of intermolecular hydrogen bonds, including the less common proton bridge between two carbonyl groups. journals.co.za These interactions are crucial in stabilizing the crystal lattice.
Thermodynamics and Interaction Energies
The formation of this compound dimers is an energetically favorable process. acs.orgnih.gov Computational studies have quantified the interaction energies, taking into account basis set superposition errors (BSSE) to ensure accuracy. acs.orgnih.gov The dimerization enthalpy for this compound in carbon tetrachloride has been experimentally determined to be -7.0 kcal mol⁻¹. psu.edu
Theoretical calculations have explored the thermodynamic parameters of dimer formation, providing insights into the stability of different dimeric structures. acs.orgnih.gov The cyclic dimer is consistently identified as the most stable associative complex. researchgate.net
Interactive Table: Calculated Interaction Energies for this compound Dimers
| Dimer Configuration | Interaction Energy (kcal/mol) | Basis Set | Computational Method |
| Cyclic Dimer | -14.5 | 6-31G | MP2 |
| Open Dimer | -7.8 | 6-31G | MP2 |
Note: The values presented are illustrative and based on findings from ab initio studies. Actual values may vary depending on the specific computational methods and basis sets used. nih.gov
Solvent Effects on Dimer Formation
The surrounding solvent environment plays a significant role in the dimerization of this compound. In non-polar solvents like carbon tetrachloride and toluene (B28343), aggregation and dimerization are more pronounced. psu.edu Conversely, in polar, protic solvents such as water, the formation of hydrogen bonds between this compound and water molecules can compete with self-association. researchgate.net
The presence of water has a strong influence on the fluid structure, reducing the population of this compound dimers and favoring the formation of hetero-complexes. researchgate.net The self-consistent reaction field (SCRF) Onsager model has been used to computationally investigate these solvent effects, confirming that the dimerization process is sensitive to the dielectric constant of the medium. acs.orgnih.gov Studies in benzene (B151609) solutions have shown that the equilibrium constant for dimerization is dependent on the permittivity of the solution. acs.org
Quantum Chemical Analysis of Reactivity and Selectivity
Quantum chemical calculations provide a powerful tool for understanding the reactivity and selectivity of this compound. researchgate.net Methods like Density Functional Theory (DFT) are used to analyze the electronic structure and predict reaction outcomes. rsc.org
Studies have investigated the tautomerism of this compound, establishing that the lactam form is more thermodynamically stable than the lactim form (pyrroline-2-ol) in both the gas phase and aqueous solution. researchgate.net However, the lactim tautomer is believed to participate in complexation reactions with metal ions like palladium(II) in aqueous media. researchgate.net
The regioselectivity of reactions involving this compound can be explained by analyzing the properties of the intermediate species and the influence of the solvent. researchgate.net For instance, in azo coupling reactions, the choice of reaction channel is governed by the thermodynamic stability of the intermediate sigma-complexes and the effects of the aqueous medium. researchgate.net
Transition State Analysis and Kinetic Parameters for Reactions involving this compound (e.g., reaction with carbon disulfide)
Transition state theory combined with quantum chemical calculations allows for the detailed investigation of reaction mechanisms and the determination of kinetic parameters. A notable example is the reaction of N-methyl-2-pyrrolidinone (a derivative of this compound) with carbon disulfide. researchgate.net
Using DFT, two parallel reaction pathways were identified for the thermal reaction leading to N-methylpyrrolidine-2-thione. researchgate.net The calculations determined the configurations of four transition states and two intermediates, suggesting a two-step reaction mechanism where the first step is rate-determining. researchgate.net
Interactive Table: Calculated Kinetic Parameters for the Reaction of N-Methyl-2-Pyrrolidinone with Carbon Disulfide
| Temperature (K) | Pathway | Activation Energy (kJ/mol) | Rate Constant (m³·mol⁻¹·s⁻¹) |
| 298 | 1 | 604.740 | 1.90 x 10⁻¹⁰⁵ |
| 298 | 2 | 598.101 | 3.81 x 10⁻¹⁰⁴ |
| 500 | 1 | 607.665 | 4.33 x 10⁻⁶⁶ |
| 500 | 2 | 601.055 | 4.70 x 10⁻⁶⁰ |
Data sourced from a density functional theory study on the reaction. researchgate.net
These calculations revealed the crucial role of the α-hydrogen atom near the carbonyl group, which participates in an intramolecular interaction with the carbonyl oxygen. researchgate.net
Structure-Activity Relationship (SAR) Studies based on Computational Data
Computational methods are increasingly used to conduct structure-activity relationship (SAR) studies, providing insights that guide the design of new molecules with desired biological activities. For derivatives of this compound, computational models and molecular docking studies can predict how structural modifications will affect their interaction with biological targets. ontosight.ai
For example, in the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), SAR studies on pyrrolidine pentamine derivatives have shown that specific substitutions are crucial for inhibitory activity. mdpi.comnih.gov A correlation has been found between molecular docking values (ΔG) and the inhibitory activity of these compounds, demonstrating the predictive power of computational approaches. mdpi.com
SAR studies on pyrrolidine-based molecules as potential antidiabetic and anticancer agents have highlighted the importance of substitutions at the N1, 3rd, and 5th positions for optimizing biological activity. tandfonline.com For instance, the substitution of a p-nitro group at a specific position was found to be critical for potent antidiabetic activity. tandfonline.com
Charge Transfer and Electron Density Analysis (AIM, NBO)
To gain a deeper understanding of the electronic interactions within this compound and its complexes, advanced computational analyses such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) are employed. acs.orgnih.gov
NBO analysis provides information about charge transfer and orbital interactions. acs.orgnih.gov In the context of this compound dimers, NBO analysis reveals that orbital interactions are responsible for the lengthening of the N-H bond and the corresponding red shift in its vibrational frequency. acs.orgnih.gov This analysis quantifies the donor-acceptor interactions between the filled lone pair orbitals of the oxygen atom and the vacant antibonding orbital of the N-H bond (nO → σ*NH), which is a hallmark of the hydrogen bond. ijnc.ir
The AIM theory, developed by Bader, analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions. acs.orgnih.gov By examining the properties at the bond critical points (BCPs) between interacting atoms, such as the electron density (ρ) and its Laplacian (∇²ρ), the nature of the hydrogen bonds in this compound dimers can be confirmed and characterized. researchgate.netacs.orgnih.gov Satisfactory correlations have been found between structural parameters, interaction energies, and the electron density characteristics at the BCPs. acs.orgnih.gov
Advanced Applications in Materials Science and Polymer Chemistry
2-Pyrrolidinone as a Precursor for N-Vinylpyrrolidone (NVP) and Polyvinylpyrrolidone (B124986) (PVP)
This compound is a key intermediate in the synthesis of N-Vinylpyrrolidone (NVP), a significant monomer in the polymer industry. atamanchemicals.comatamanchemicals.combasf.com The industrial production of NVP is primarily achieved through the vinylation of this compound. wikipedia.orgtnjchem.com This chemical process involves reacting this compound with acetylene, typically under high pressure and in the presence of a base catalyst like potassium hydroxide (B78521). wikipedia.orgchemicalbook.comontosight.aichemicalbook.com
The reaction conditions for the vinylation of this compound to NVP can vary, but generally involve elevated temperatures and pressures to facilitate the introduction of the vinyl group onto the nitrogen atom of the pyrrolidone ring. chemicalbook.comgoogle.com
Table 1: Industrial Synthesis Conditions for N-Vinylpyrrolidone (NVP) from this compound
| Parameter | Value | Source(s) |
| Reactants | 2-Pyrrolidone, Acetylene | tnjchem.comchemicalbook.com |
| Catalyst | 2-Pyrrolidone-potassium / Alkali Metal Salts | chemicalbook.comgoogle.com |
| Temperature | 100°C - 200°C | chemicalbook.comgoogle.com |
| Pressure | 7.5 - 26 atm (0.76 - 2.6 MPa) | chemicalbook.comgoogle.com |
The NVP monomer, derived from this compound, is the direct precursor to Polyvinylpyrrolidone (PVP), a highly versatile and water-soluble polymer. wikipedia.orgtnjchem.comchinafloc.compolysciences.com The synthesis of PVP is achieved through the free-radical polymerization of NVP. polysciences.comresearchgate.net This process can be initiated by various means, including peroxide or azo-based initiators, and is often carried out in an aqueous solution. researchgate.netscispace.com
PVP is renowned for its excellent solubility in water and other polar solvents, a characteristic that makes it valuable in numerous applications. polysciences.comscispace.com Its properties, such as film-forming and adhesive capabilities, lead to its use as a binder in pharmaceutical tablets, a film former in hair care products, and a component in adhesives and coatings. atamanchemicals.comchinafloc.comscispace.comatamanchemicals.com
Development of Nylon-4 (Polypyrrolidinone) for Textile Fibers, Film-Forming Materials, and Molding Compounds
This compound can undergo ring-opening polymerization to produce the polyamide known as Nylon-4, or polypyrrolidinone. atamanchemicals.comchemicalbook.comsoftbeam.net This transformation is typically carried out via anionic polymerization, using catalysts such as alkali metal compounds. chemicalbook.comuminho.ptresearchgate.netcapes.gov.br The resulting polymer, Nylon-4, is a high molecular weight, linear polyamide with potential applications as a textile fiber, a film-forming material, and a molding compound. atamanchemicals.comatamanchemicals.comchemicalbook.com
Nylon-4 exhibits several desirable properties stemming from its high density of amide bonds. It possesses good mechanical properties and a high affinity for water, with moisture regain similar to cotton. researchgate.netresearchgate.net A notable characteristic of Nylon-4 is its biodegradability, which has been demonstrated in soil and activated sludge environments. researchgate.net However, its commercial application has been hindered by its relatively low thermal stability, as its melting point is close to its degradation temperature. researchgate.netresearchgate.net
Table 2: Key Research Findings on Nylon-4 (Polypyrrolidinone)
| Property/Finding | Description | Source(s) |
| Synthesis Method | Anionic ring-opening polymerization of this compound. | uminho.ptresearchgate.netcapes.gov.br |
| Key Characteristics | High affinity for water, good mechanical properties, biodegradable. | researchgate.netresearchgate.net |
| Potential Applications | Textile fibers, film-forming materials, molding compounds. | atamanchemicals.comchemicalbook.com |
| Limitation | Low thermal stability limits widespread commercial use. | researchgate.netresearchgate.net |
Role as a Plasticizer and Setting Agent in Acrylic Emulsions
In the formulation of polymer-based floor polishes, this compound functions effectively as both a plasticizer and a setting agent. atamanchemicals.comatamanchemicals.comindependentchemical.com It is particularly used as a coalescing agent for acrylic latices and acrylic/styrene copolymers in emulsion coatings. atamanchemicals.comatamanchemicals.combasf.compatimpex.net Its role is to facilitate the formation of a continuous film as the emulsion dries, improving the durability and appearance of the floor polish. atamanchemicals.compatimpex.net
Integration in Inkjet Cartridge Formulations
This compound is a key component in the formulation of inks for inkjet cartridges. atamanchemicals.comchemicalbull.com It is used as a co-solvent in water-based ink formulations, where it serves multiple functions. basf.combasf.com Research has shown that this compound improves the solubility of solid components within the ink, such as dyes and polymeric additives like PVP. haue.edu.cn Furthermore, its inclusion in ink formulations, typically in concentrations from 2.5% to 25% by weight, has been shown to significantly enhance the water and smear resistance of the printed text or image, even on plain paper. google.com
Table 3: Example Inkjet Ink Formulation with this compound
| Component | Concentration (by weight) | Function | Source(s) |
| 2-Pyrrolidone | 2.5% - 25% | Solvent, improves water/smear resistance | google.com |
| Dye | 1% - 10% | Colorant | google.com |
| Water | Balance | Vehicle | google.com |
| Additives (Optional) | Varies | pH buffer, biocide, surfactant, etc. | google.com |
Research in Medicinal Chemistry and Pharmaceutical Sciences
2-Pyrrolidinone as a Core Scaffold for Bioactive Compounds
The pyrrolidinone ring is a key structural motif found in many pharmacologically important molecules. nih.gov Its significance is enhanced by the three-dimensional shape conferred by its sp³-hybridized carbons, which allows for a thorough exploration of the pharmacophore space. nih.govnih.gov This structural feature is crucial for designing molecules that can effectively interact with biological targets like enzymes and receptors. nih.govfrontiersin.org The versatility of the this compound scaffold has led to the development of drugs for a wide array of conditions, including seizures, respiratory failure, and neurological problems. nih.gov
The process of drug discovery often involves designing molecules that are complementary in shape and charge to a specific biological target. mdpi.com The this compound structure provides an ideal foundation for this process. researchgate.net Medicinal chemists utilize structure-based drug design, often aided by computer modeling, to modify the pyrrolidinone core and create novel therapeutic agents. mdpi.comresearchgate.net
A notable example is the development of factor Xa (fXa) inhibitors, a class of anticoagulants. researchgate.net Researchers designed a series of compounds where the central pyrrolidinone scaffold was key for presenting chemical groups that bind to specific pockets (S1 and S4) of the fXa enzyme. researchgate.net This rational design approach led to the discovery of potent and selective fXa inhibitors with good oral bioavailability. researchgate.net
Similarly, structure-based design was employed to develop novel inhibitors for monoacylglycerol lipase (B570770) (MAGL), a therapeutic target for central nervous system (CNS) disorders. researchgate.net Starting with initial hit compounds, researchers modified the piperazinyl pyrrolidin-2-one core to enhance interactions with the MAGL enzyme, resulting in potent and reversible inhibitors. researchgate.net
| Compound Class | Biological Target | Therapeutic Area | Design Strategy |
|---|---|---|---|
| Sulfonamidopyrrolidinones | Factor Xa (fXa) | Anticoagulation / Thrombosis | Scaffold presents binders to S1 and S4 sub-pockets of the enzyme. researchgate.net |
| Piperazinyl pyrrolidin-2-ones | Monoacylglycerol Lipase (MAGL) | Central Nervous System (CNS) Disorders | Structure-based enhancement of core interaction with the enzyme. researchgate.net |
| Pyrrolidine (B122466) Amides | N-acylethanolamine acid amidase (NAAA) | Inflammation and Pain | Modification of linker chain and terminal phenyl group. nih.gov |
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. gardp.org For pyrrolidinone derivatives, SAR studies have been crucial in optimizing compounds to enhance potency and selectivity. nih.govresearchgate.net These studies involve making systematic chemical modifications to a lead compound and assessing the impact on its desired biological effect. gardp.org
In the development of N-acylethanolamine acid amidase (NAAA) inhibitors for treating inflammation and pain, researchers conducted extensive SAR studies on a series of pyrrolidine amide derivatives. nih.gov Key findings from these studies included:
Substituents on the Terminal Phenyl Group : Small, lipophilic substituents at the 3-position of the terminal phenyl group were found to be preferable for optimal potency. rsc.org
Linker Flexibility : Introducing conformationally flexible linkers between the pyrrolidinone core and the phenyl group increased the inhibitory potency against NAAA but decreased selectivity over a related enzyme, fatty acid amide hydrolase (FAAH). nih.govrsc.org
Linker Rigidity : Conversely, using more rigid, conformationally restricted linkers did not improve potency but significantly enhanced selectivity for NAAA over FAAH. rsc.org
These detailed SAR studies allow medicinal chemists to fine-tune molecular structures to achieve a desired therapeutic profile, balancing potency with selectivity to minimize potential side effects. gardp.orgresearchgate.net
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design because the interaction between a drug and its biological target is highly dependent on the shape of the drug molecule. patsnap.commhmedical.com The non-planar, puckered nature of the saturated this compound ring and the potential for chiral centers are significant advantages in designing new drugs. nih.govnih.gov
Chirality, where a molecule exists as non-superimposable mirror images (enantiomers), is particularly important. patsnap.com Biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with each enantiomer of a drug. nih.govnih.gov One enantiomer might produce the desired therapeutic effect, while the other could be inactive or even cause adverse effects. patsnap.com
The stereochemistry of the pyrrolidinone scaffold influences its biological activity in several ways:
Binding Affinity : The specific 3D orientation of substituents on the pyrrolidinone ring dictates how well the molecule fits into the binding site of its target protein. patsnap.com
Pharmacological Efficacy : Inductive and stereoelectronic factors can influence the puckering of the pyrrolidinone ring, which in turn affects its pharmacological efficacy. nih.gov
Target Selectivity : The introduction of a chiral pyrrolidine can promote selectivity towards specific biological targets. nih.gov
Therefore, controlling the stereochemistry is a key aspect of modern drug design, enabling the synthesis of enantiomerically pure compounds that offer improved therapeutic outcomes and safety profiles. nih.govpatsnap.com
Pharmaceutical Intermediate Synthesis
Beyond its role as a core scaffold, this compound is a valuable bulk chemical and an important intermediate in the synthesis of various pharmaceutical drugs. atamanchemicals.comresearchgate.net Its chemical reactivity allows it to be used as a starting material for building more complex molecules. chemicalbook.com The industrial production of this compound is typically achieved by reacting gamma-butyrolactone (B3396035) (GBL) with ammonia (B1221849) at high temperatures and pressures. chemicalbook.comwikipedia.org
This compound is the direct precursor for a well-known class of drugs called racetams, which are noted for their nootropic, or cognitive-enhancing, effects. atamanchemicals.comwikipedia.org The archetypal drug in this family is Piracetam (B1677957) (also known as 2-oxo-1-pyrrolidine acetamide). chemicalbook.comnih.gov
The synthesis of Piracetam from this compound is a multi-step process:
Deprotonation : this compound is first treated with a strong base, such as sodium methoxide, to form the sodium salt of this compound. chemicalbook.com
Condensation : The resulting salt then undergoes a condensation reaction with an alkylating agent like ethyl chloroacetate. This step attaches the acetamide (B32628) side chain to the nitrogen atom of the pyrrolidinone ring, forming ethyl 2-pyrrolidoneacetate. chemicalbook.com
Amination : Finally, the ester group is converted to an amide by reacting it with ammonia, yielding the final product, Piracetam. chemicalbook.com
Piracetam was the first compound to be described as a nootropic, a class of drugs intended to enhance learning and memory while exhibiting very low toxicity. antiaging-systems.com
The this compound ring system is a foundational element in the synthesis of various agents targeting the central nervous system (CNS). uq.edu.aunih.gov Its derivatives have been explored for a range of CNS-related activities, including anxiolytic, muscle-relaxant, and anticonvulsant properties. nih.gov
For example, a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas were synthesized and screened for pharmacological activity. nih.gov In this series, different substitutions on the aryl ring attached to the pyrrolidinone-based core resulted in distinct CNS effects:
Anxiolytic Activity : Compounds with a phenyl group or a phenyl substituted with groups like 3-chloro or 3-methyl demonstrated anxiolytic (anti-anxiety) properties. nih.gov
Muscle-Relaxant Activity : Disubstitution at the 2 and 6 positions of the phenyl ring with methyl or chloro groups imparted potent, centrally-mediated muscle-relaxant properties. nih.gov
Intermediates for Cardiovascular and Neurological Disorder Treatments
The this compound nucleus is a key structural component in several drugs targeting cardiovascular and neurological disorders. Its derivatives have shown significant potential in the treatment of conditions such as cardiac arrhythmias and hypertension. nih.govresearchgate.netmdpi.comnih.gov For instance, novel phenylpiperazine pyrrolidin-2-one derivatives have demonstrated marked antiarrhythmic and hypotensive activities, which are believed to be related to their α-adrenolytic properties. nih.gov One such derivative, S-75, has been shown to possess a high affinity for α1-adrenergic receptors and exhibits prophylactic and therapeutic antiarrhythmic activity in adrenaline-induced arrhythmia models. mdpi.comnih.gov
In the realm of neurological disorders, N-substituted pyrrolidinone derivatives are well-known, with piracetam and oxiracetam (B1678056) being prominent examples of nootropic drugs used to enhance cognitive function. The pyrrolidone (2-oxopyrrolidine) family of compounds has been a subject of research for their potential in neuroprotection following stroke and as antiepileptic agents. nih.gov The licensing of levetiracetam (B1674943), a pyrrolidinone derivative, as a major antiepileptic drug has renewed interest in this class of compounds for neurological applications. nih.gov
Investigation of Biological Activities of this compound Derivatives
The versatility of the this compound scaffold has prompted extensive investigation into the biological activities of its derivatives. researchgate.net These studies have revealed a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidepressant properties. researchgate.net
Derivatives of this compound have been synthesized and evaluated for their efficacy against various microbial pathogens. nih.gov Studies have shown that these compounds can exhibit both antibacterial and antifungal activities. nih.gov For example, 2-pyrrolidone-5-carboxylic acid (PCA) has been found to inhibit the growth of several spoilage bacteria, including Enterobacter cloacae and Pseudomonas fluorescens. Furthermore, novel amino phenyl pyrrolidine-2-one derivatives have demonstrated selective inhibition against vancomycin-resistant Enterococcus faecalis (VRE).
A study on pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone reported moderate antimicrobial activities against a panel of bacteria and fungi. nih.gov The minimum inhibitory concentrations (MICs) for these compounds were determined against various microorganisms, as detailed in the table below.
| Compound/Microorganism | S. aureus | V. cholerae SG24 | V. cholerae CO6 | Yeasts |
| Compound 5 | Moderate Activity | Moderate Activity | Moderate Activity | 64–128 µg/mL |
| Compound 8 (Azo derivative) | 16–64 µg/mL | 16–64 µg/mL | 16–64 µg/mL | 64–256 µg/mL |
| Precursor 3 | 64–128 µg/mL | 64–128 µg/mL | 64–128 µg/mL | 128 µg/mL |
| Ciprofloxacin (Reference) | 0.50–16 µg/mL | 0.50–16 µg/mL | 0.50–16 µg/mL | - |
| Nystatin (Reference) | - | - | - | 0.50–2 µg/mL |
Data sourced from a study on pyrrolidine-2,5-dione derivatives. nih.gov
The this compound scaffold has been identified as a promising framework for the development of novel anticancer agents. bohrium.com A variety of derivatives have been synthesized and have shown cytotoxic effects against several human cancer cell lines. researchgate.netmdpi.comnih.govnih.gov For instance, a series of hydrazones, azoles, and azines bearing a 4-dimethylaminophenyl-5-oxopyrrolidine scaffold were evaluated for their cytotoxic effects against human pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. researchgate.net
In another study, benzoxazole-clubbed 2-pyrrolidinones were designed as inhibitors of human monoacylglycerol lipase (MAGL), an enzyme implicated in cancer. mdpi.com Two compounds, a 4-NO2 derivative (Compound 19) and a 4-SO2NH2 derivative (Compound 20), were found to be potent MAGL inhibitors with IC50 values of 8.4 nM and 7.6 nM, respectively. mdpi.com These compounds also exhibited significant growth inhibition against the SNB-75 cell line of CNS cancer. mdpi.com
A series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and tested for their cytotoxicity against several cancer cell lines. nih.govnih.gov The results, including EC50 values, are summarized below.
| Compound | IGR39 (Melanoma) EC50 (µM) | PPC-1 (Prostate) EC50 (µM) | MDA-MB-231 (Breast) EC50 (µM) | Panc-1 (Pancreatic) EC50 (µM) |
| Derivative 13 (5-nitrothiophene) | 2.50 ± 0.46 | 3.63 ± 0.45 | 5.10 ± 0.80 | 5.77 ± 0.80 |
EC50 values represent the concentration of the compound that causes a 50% reduction in cell viability. Data from a study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives. nih.gov
Researchers have also explored the anti-inflammatory potential of this compound derivatives. nih.govnih.govmdpi.com A new class of these derivatives was designed and synthesized, showing both antioxidant and anti-inflammatory activities. nih.gov The compounds were evaluated for their inhibitory activity against the lipoxygenase (LOX) enzyme, which is involved in the inflammatory cascade. nih.gov Two compounds, 14d and 14e, were identified as the most potent, with IC50 values of 0.08 mM and 0.0705 mM, respectively. nih.gov In vivo testing of compound 14d showed inhibition of rat paw edema comparable to the standard anti-inflammatory drug indomethacin. nih.gov
Another study focused on the synthesis of new pyrrolidine derivatives and their in vivo analgesic and anti-inflammatory activity. nih.gov Compounds A-1 and A-4 were found to exhibit the highest anti-inflammatory and analgesic effects, respectively, suggesting their potential as lead compounds for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
The this compound moiety is a common structural feature in several anticonvulsant drugs, including levetiracetam and ethosuximide. pnrjournal.com This has spurred the synthesis and evaluation of numerous this compound derivatives for their potential as antiepileptic agents. pnrjournal.comresearchgate.netmdpi.comsemanticscholar.orgnih.gov
One study synthesized a series of 1-acyl-2-pyrrolidinone derivatives as prodrugs of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. researchgate.netnih.gov These derivatives demonstrated anticonvulsant effects in picrotoxin-induced seizure models. researchgate.netnih.gov Specifically, 1-decanoyl-2-pyrrolidinone and 1-dodecanoyl-2-pyrrolidinone showed high activity. nih.gov
Another investigation into N-substituted-2-oxopyrrolidine derivatives identified N-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamide (Compound 14) as a potent, broad-spectrum anticonvulsant with a favorable safety margin compared to valproic acid. researchgate.net The table below presents the anticonvulsant activity of selected compounds from this study.
| Compound | ED50 (mmol/kg) | Protective Index (PI) |
| N-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamide (14) | 0.43 | 2.81 |
| Valproic Acid (Reference) | 0.71 | 1.4-2.36 |
ED50 is the median effective dose required to produce an anticonvulsant effect in 50% of the animals. The Protective Index is a measure of the drug's safety margin. researchgate.net
A series of water-soluble analogues of previously described anticonvulsants, (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, demonstrated broad-spectrum anticonvulsant properties. mdpi.com Compound 14 from this series showed robust activity in multiple seizure models. mdpi.com
| Compound | MES ED50 (mg/kg) | 6 Hz (32 mA) ED50 (mg/kg) | scPTZ ED50 (mg/kg) |
| Compound 14 | 49.6 | 31.3 | 67.4 |
MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test. mdpi.com
The potential antidepressant-like effects of this compound derivatives have also been investigated. nih.govnih.govdntb.gov.uapreprints.org A study on novel phenylpiperazine pyrrolidin-2-one derivatives assessed their antidepressant-like effects in the forced swimming test in mice. nih.gov Compound EP-65 demonstrated strong antidepressant-like activity, which was more potent than the classical antidepressants imipramine (B1671792) and mianserin. nih.gov Other compounds in the series also showed significant, though weaker, activity. nih.gov The study also explored the compounds' affinity for serotonin (B10506) receptors, with compound EP-42 showing the strongest affinity for the 5-HT1A receptor (Ki=24.5 nM) and compound EP-50 for the 5-HT2 receptor (Ki=109.1 nM). nih.gov
Another study investigated a taurine-containing derivative of 4-phenylpyrrolidone-2, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (Compound I), in a model of chronic unpredictable mild stress. preprints.org The results indicated that Compound I has a reliable antidepressant activity, comparable to the reference antidepressant fluoxetine. preprints.org It effectively reduced immobilization time in the forced swim test and increased exploratory behavior. preprints.org
Antioxidant Activity
The this compound scaffold and its derivatives have been a subject of investigation for their potential antioxidant properties. researchgate.net Research has demonstrated that this heterocyclic ring is a structural component in various compounds exhibiting a range of pharmacological activities, including antioxidant effects. researchgate.net The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals, a key process in mitigating oxidative stress which is implicated in numerous diseases. researchgate.net
Several studies have synthesized and tested new classes of this compound derivatives for their antioxidant and anti-inflammatory activities. nih.govnih.gov For instance, one study synthesized six polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives and tested their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. rsc.org Among the synthesized compounds, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) was identified as the most promising radical scavenger. rsc.org However, the study noted that the synthesized compounds generally exhibited lower DPPH scavenging activity (EC₅₀ > 128 µg mL⁻¹) compared to the reference antioxidant, quercetin (B1663063). rsc.org
Another study evaluated a series of novel pyrrolidin-2-one derivatives for both antiarrhythmic and antioxidant activity. nih.govresearchgate.net The compound designated as EP-40, 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one, was found to have a significant antioxidant effect alongside excellent antiarrhythmic activity. nih.govresearchgate.net The findings suggested that the antiarrhythmic effects of this compound are related to its antioxidant properties. nih.gov Further research into a series of pyrrolidin-2-one derivatives using the DPPH method identified several compounds with potent or moderate antioxidant capabilities, while a few showed no antioxidant potency. researchgate.net
| Compound Class/Name | Assay | Key Finding | Source |
|---|---|---|---|
| 3-hydroxy-3-pyrroline-2-ones | DPPH | Identified a promising radical scavenger (Compound 4b), though activity was lower than quercetin (EC₅₀ > 128 µg mL⁻¹). | rsc.org |
| EP-40 | Not specified | Showed a significant antioxidant effect. | nih.govresearchgate.net |
| Various Synthesized Derivatives | DPPH | A new series of derivatives showed potent to moderate free radical scavenging ability. | researchgate.net |
Enzyme Inhibition Studies (e.g., Human Carbonic Anhydrase, NAAA)
The this compound structure has been incorporated into molecules designed to inhibit specific enzymes, demonstrating its versatility as a pharmacophore.
Human Carbonic Anhydrase (hCA) Human carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.govnih.govfrontiersin.org The design of potent and selective inhibitors for the 12 catalytically active hCA isoforms is a significant area of research. nih.govmdpi.com While classical inhibitors are often sulfonamide-based, research has expanded to include other chemical classes. mdpi.com For example, a series of quinazolinone derivatives were synthesized and evaluated as competitive inhibitors of both bovine and human carbonic anhydrase-II (bCA-II and hCA-II), showing moderate to significant inhibition. frontiersin.org However, the current body of research does not prominently feature this compound derivatives as a major class of human carbonic anhydrase inhibitors.
N-acylethanolamine acid amidase (NAAA) NAAA is a lysosomal enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). frontiersin.orgnih.gov Pharmacological inhibition of NAAA is a therapeutic strategy for managing inflammation and pain. rsc.org Pyrrolidine derivatives have been identified as a promising class of NAAA inhibitors. frontiersin.org
Structure-activity relationship (SAR) studies on a series of derivatives of 1-pentadecanyl-carbonyl pyrrolidine led to the discovery of more potent inhibitors. nih.gov One such compound, 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine, demonstrated the highest inhibition of NAAA activity with an IC₅₀ value of 2.12 ± 0.41 µM and was characterized as a reversible and competitive inhibitor. nih.gov Other research identified 1-hexadecanoylpyrrolidine (B3056389) as a weak inhibitor of recombinant rat NAAA, with an IC₅₀ of 25 μM. nih.gov Further modifications starting from pyrrolidine derivatives have led to the identification of compounds with nanomolar potency against NAAA. frontiersin.orgresearchgate.net
Immunomodulatory Effects
Beyond direct enzyme inhibition, certain pyrrole (B145914) derivatives have demonstrated the ability to modulate immune responses. nih.gov The immunomodulatory properties of these compounds are often assessed by their impact on the production and release of cytokines, which are key signaling molecules in the immune system. mdpi.com
A study investigating the anti-inflammatory and immunomodulatory effects of a specific pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, revealed significant effects on cytokine profiles in a lipopolysaccharide (LPS)-induced systemic inflammation model. nih.gov Following repeated treatment with a 40 mg/kg dose of the compound, a significant decrease in the serum levels of the pro-inflammatory cytokine TNF-α was observed. nih.gov
Conversely, the same study found that the levels of the anti-inflammatory cytokine TGF-β1 were significantly increased after both single and repeated doses of the compound. nih.gov The levels of another anti-inflammatory cytokine, IL-10, remained unaffected. nih.gov This selective modulation of cytokine profiles, characterized by the suppression of a key pro-inflammatory mediator and the elevation of an anti-inflammatory one, highlights the potential of pyrrole-based compounds to exert targeted immunomodulatory effects. nih.gov These findings suggest a mechanism that could be beneficial in treating inflammatory conditions. nih.gov
Role in Drug Formulations and Stability
Solvent and Solubilizing Agent for Active Pharmaceutical Ingredients (APIs)
This compound is a versatile, high-boiling, non-corrosive polar solvent with a wide range of applications in the pharmaceutical industry. atamanchemicals.comatamanchemicals.comnbinno.com Its excellent solvency and miscibility with water and most common organic solvents make it a valuable component in various drug formulations. atamanchemicals.comatamanchemicals.com It is particularly noted for its ability to dissolve APIs that are difficult to dissolve in water. atamanchemicals.com
Research has shown that this compound is a superior solubilizing agent compared to other commonly used pharmaceutical solvents. atamanchemicals.comnih.gov A comparative study demonstrated that 2-pyrrolidone is a better solubilizer than glycerin, propylene (B89431) glycol, polyethylene (B3416737) glycol 400, or ethanol (B145695). nih.gov The use of a 20% this compound solution can achieve solubility enhancements as high as 500-fold for certain poorly soluble compounds. nih.gov Its solubilizing power stems from its ability to act as a complexant at low concentrations and as a cosolvent at higher concentrations. nih.gov
Due to these properties, this compound and its derivative N-methylpyrrolidone (NMP) are used as solvents in parenteral, oral, and topical pharmaceutical formulations for both human and veterinary medicine. atamanchemicals.compharmaexcipients.comresearchgate.netnih.gov It is frequently used in veterinary injections, often in combination with water or low molecular weight polyvinylpyrrolidone (B124986). pharmaexcipients.com
| Solvent | Relative Solubilizing Power | Key Attributes | Source |
|---|---|---|---|
| This compound | Higher | Can enhance solubility up to 500-fold. Acts as both a complexant and a cosolvent. | atamanchemicals.comnih.gov |
| Glycerin | Lower | Commonly used pharmaceutical solvent. | nih.gov |
| Propylene Glycol | Lower | Commonly used pharmaceutical solvent. | nih.gov |
| Polyethylene Glycol 400 | Lower | Commonly used pharmaceutical solvent. | nih.gov |
| Ethanol | Lower | Commonly used pharmaceutical solvent. | nih.gov |
Stabilizer for Enzymes and Heat-Sensitive Drugs
In addition to its role as a solvent, this compound is utilized as a stabilizer in various drug formulations. atamanchemicals.com Its chemical properties are beneficial for maintaining the integrity and activity of sensitive biological molecules. Specifically, this compound is employed in biotechnology applications as a stabilizer for certain proteins during research and production processes. atamanchemicals.com This function is critical for ensuring the efficacy of protein-based therapeutics and other heat-sensitive drugs that might otherwise degrade during storage or processing.
Crystallization Inhibitor in Liquid Medications
The physical state of an API is crucial for its bioavailability; the amorphous form is typically more soluble than its crystalline counterpart. pharmaexcipients.comnih.gov Preventing the crystallization or recrystallization of an API in a formulation is therefore essential for maintaining drug efficacy. pharmaexcipients.com
Polyvinylpyrrolidone (PVP), a polymer synthesized from N-vinyl-2-pyrrolidone which is a derivative of this compound, is a well-established crystallization inhibitor used in both solid and liquid pharmaceutical dosage forms. atamanchemicals.comatamanchemicals.compharmaexcipients.com Studies have shown that PVP can strongly inhibit or retard the crystallization of various drugs, such as sulfamethizole (B1682507) and sulfisoxazole, from solution. jst.go.jp The mechanism is believed to involve the drug losing its crystal structure within the PVP matrix. jst.go.jp The addition of PVP to formulations of nifedipine, a poorly soluble drug, improved the drug's transfer into its amorphous state and inhibited recrystallization over a six-month period. nih.gov Similarly, PVP has been shown to inhibit the crystallization of amorphous acetaminophen. nih.gov This makes PVP a critical excipient for developing stable formulations of poorly soluble drugs. nih.gov
Analytical Methodologies for 2 Pyrrolidinone and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of 2-Pyrrolidinone, providing the necessary separation from complex sample components before detection. Gas and liquid chromatography, especially when coupled with mass spectrometry, offer high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Formulations
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound in various formulations. This method combines the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.
In the analysis of pesticide formulations, a method utilizing solid-phase extraction (SPE) followed by GC-MS has been developed for the simultaneous determination of 2-pyrrolidone, N-methyl-2-pyrrolidone, and N-ethyl-2-pyrrolidone. mdpi.com GC-MS is also a key technique in pharmaceutical analysis for identifying and quantifying residual solvents and volatile organic compounds. researchgate.net For instance, headspace GC-MS methods are recommended for analyzing impurities in drug substances. rsc.org While some methods may use a flame ionization detector (FID), mass spectrometry is often required when higher sensitivity and selectivity are necessary, particularly for detecting trace-level impurities. researchgate.net The selectivity of GC can be combined with the specificity of selected ion monitoring (SIM) in the mass spectrometer to resolve co-eluting compounds and achieve low detection limits. researchgate.net
A typical GC-MS method for a related compound, N-vinyl-2-pyrrolidone (NVP), involved ultrasonic extraction with tetrahydrofuran (B95107) followed by analysis on a DB-624 capillary column with temperature programming. researchgate.net The mass spectrometer was operated in both SCAN and SIM modes for qualitative and quantitative analysis, respectively. researchgate.net For the analysis of N-methyl-2-pyrrolidone (NMP), a common solvent, methods have been developed using both liquid injection and thermal desorption (TD) coupled with GC-MS. nih.govhmdb.ca In one TD-GC/MS method for quantifying NMP in polymer matrices, a polymer-coated sample cup was used to prevent vaporization during sample waiting times, demonstrating good linearity and recovery rates. nih.gov
Table 1: GC-MS Method Parameters for Pyrrolidone-related Compounds
| Parameter | Method for N-vinyl-2-pyrrolidone researchgate.net | Method for N-Methyl-2-pyrrolidone (TD-GC/MS) nih.gov |
| Extraction Solvent | Tetrahydrofuran | Not applicable (Thermal Desorption) |
| GC Column | DB-624 capillary column | 60-m x 0.32-mm i.d. (0.5 µm df DB-Wax) capillary (similar to other methods) hmdb.ca |
| Detection Mode | SCAN and SIM | Full Scan / SIM |
| Quantitative Ion (m/z) | 111 | Not specified |
| Linear Range | 0.05-10 mg·L⁻¹ | Not specified |
| Detection Limit | 0.1 mg·kg⁻¹ | Not specified |
| Recovery | 94.9%-114% | 98.8% - 106.6% |
Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) for Residue Determination in Biological Matrices
For the analysis of polar compounds like this compound in complex biological matrices such as plasma or tissue, Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) is a highly effective technique. chemicalbook.comrsc.org HILIC is particularly well-suited for retaining and separating polar and charged metabolites that are poorly retained on traditional reversed-phase columns. chemicalbook.com
A validated HILIC-LC-MS/MS method has been specifically developed for the determination of this compound residues in swine liver. acs.orgpsu.edu This method demonstrates the high sensitivity and specificity required for residue analysis in biological samples. acs.org The procedure involves extraction with acetonitrile (B52724), followed by a two-step solid-phase extraction (SPE) cleanup. acs.orgpsu.edu The final extract is then analyzed by HILIC-LC-MS/MS. acs.org Isotope-labeled internal standards, such as this compound-d6, are often used to compensate for matrix effects and variations during sample preparation and injection. acs.orgpsu.edu
Detection is typically achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode and monitoring specific multiple reaction monitoring (MRM) transitions. acs.orgbeilstein-journals.org For this compound, the MRM transition of m/z 86 → 69 is monitored for the analyte, while m/z 92 → 75 is used for its deuterated internal standard. acs.orgbeilstein-journals.org This highly specific detection allows for accurate quantification even at low concentrations, with a reported detection limit of 5 ng/g in swine liver. acs.org The use of HILIC in combination with MS/MS provides a robust platform for the quantitative analysis of a large number of polar metabolites simultaneously from small sample volumes. rsc.org
Table 2: HILIC-LC-MS/MS Parameters for this compound Analysis in Swine Liver acs.orgpsu.edu
| Parameter | Details |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Internal Standard | This compound-d6 |
| Ionization Mode | Positive Turbo-Ion Spray |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| MRM Transition (Analyte) | m/z 86 → 69 |
| MRM Transition (Internal Standard) | m/z 92 → 75 |
| Detection Limit | 5 ng g⁻¹ |
Solid Phase Extraction (SPE) Methods for Sample Preparation
Sample preparation is a critical step in the analytical workflow, especially for complex biological matrices, to remove interferences and concentrate the analyte of interest. researchgate.netipb.pt Solid Phase Extraction (SPE) is a widely utilized technique for the cleanup of samples prior to chromatographic analysis. mdpi.comresearchgate.net It is more effective than simpler methods like protein precipitation for obtaining purer sample extracts and eliminating interference. researchgate.net
The choice of SPE sorbent is crucial and depends on the physicochemical properties of the analyte and the matrix components. nih.gov Various sorbent materials are available, including reversed-phase (e.g., C8, C18), normal-phase, ion-exchange, and mixed-mode polymeric sorbents. researchgate.netnih.gov
In a specific application for the analysis of this compound from swine liver, a multi-step SPE protocol was employed. acs.orgpsu.edu The sample extract was first passed through a C18 + WAX mixed-mode SPE cartridge. acs.orgbeilstein-journals.org This initial cleanup step helps in removing a significant portion of matrix contaminants. acs.org Subsequently, the eluate was adjusted to pH 5.0 and further purified using a strong cationic exchange (SCX) SPE cartridge. acs.orgbeilstein-journals.org This two-step SPE procedure was found to be highly effective in eliminating matrix effects, achieving full recovery of the analyte, and preventing contamination of the mass spectrometer. acs.orgpsu.edu The use of polymeric sorbents, which are stable over a wide pH range, is also common in modern bioanalysis. sigmaaldrich.com
Table 3: SPE Protocol for this compound from Swine Liver acs.orgbeilstein-journals.org
| Step | Sorbent/Cartridge | Purpose |
| 1 | C18 + WAX mixed-mode | Initial cleanup, removal of hydrophobic and weak anionic interferences. |
| 2 | Strong Cationic Exchange (SCX) | Further cleanup, removal of cationic interferences, elimination of matrix effects. |
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the definitive identification and structural analysis of chemical compounds. Nuclear Magnetic Resonance and Infrared Spectroscopy provide detailed information about the molecular structure and bonding environment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for the structural elucidation of organic molecules, including this compound and its derivatives. hmdb.ca It provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to unambiguously assign the structure. hmdb.ca
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the protons in the five-membered ring. chemicalbook.comrsc.org The ¹³C NMR spectrum provides information on the different carbon environments, including the carbonyl carbon and the methylene (B1212753) carbons of the pyrrolidine (B122466) ring. researchgate.net For example, in a study of a this compound derivative, the ¹³C NMR spectrum in CDCl₃ showed sharp peaks for the acetyl group carbons, whereas in a hydrogen-bond accepting solvent like DMSO-d₆, these peaks were broadened due to tautomerism. researchgate.net
Modern NMR analysis for structural elucidation often involves a combination of experiments. High-resolution mass spectrometry (HRMS) may first provide the molecular formula, but 2D NMR experiments are often essential for confirming the exact structure and connectivity of atoms. hmdb.ca Key 2D NMR experiments include:
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish connectivity within spin systems. hmdb.ca
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. hmdb.ca
These advanced NMR techniques are routinely applied to confirm the structures of newly synthesized pyrrolidine derivatives.
Table 4: Representative NMR Data for this compound
| Nucleus | Typical Chemical Shift (ppm) in CDCl₃ chemicalbook.com |
| ¹H NMR | ~2.1-2.3 (m, 4H, -CH₂-CH₂-) |
| ~3.4 (t, 2H, -N-CH₂-) | |
| ¹³C NMR | ~18.0 (C4) |
| ~31.0 (C3) | |
| ~42.0 (C5) | |
| ~179.0 (C2, C=O) | |
| Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. |
Infrared (IR) Spectroscopy for Intermolecular Interactions
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a highly sensitive tool for investigating molecular vibrations and is especially valuable for studying intermolecular interactions such as hydrogen bonding in this compound. researchgate.netbeilstein-journals.org The this compound molecule contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group), allowing it to form various intermolecular associations. mdpi.com
Studies of this compound in a non-polar solvent like carbon tetrachloride (CCl₄) have revealed the presence of multiple species in equilibrium, including monomers, singly hydrogen-bonded dimers (SHBD), doubly hydrogen-bonded dimers (DHBD), and longer hydrogen-bonded oligomeric chains. rsc.orgresearchgate.netbeilstein-journals.org FT-IR spectroscopy can distinguish between these different forms by observing shifts in the characteristic vibrational frequencies of the N-H (Amide A) and C=O (Amide I) stretching bands. rsc.orgbeilstein-journals.org
The key vibrational bands observed in the IR spectrum of this compound are:
Amide A band (N-H stretch): For the free monomer, this band appears around 3450 cm⁻¹. mdpi.com When involved in hydrogen bonding, this band shifts to lower frequencies (a red shift). mdpi.com For instance, the N-H stretch in doubly hydrogen-bonded dimers (DHBD) is strongly red-shifted by approximately 350 cm⁻¹. mdpi.com
Amide I band (C=O stretch): This strong, sharp band is typically found around 1699 cm⁻¹ in the monomer. beilstein-journals.org Its position is also sensitive to hydrogen bonding.
CH₂ stretch bands: These appear in the 2800-3000 cm⁻¹ region. beilstein-journals.org
By analyzing the concentration dependence of the IR spectra, researchers can assign specific peaks to the different hydrogen-bonded species. beilstein-journals.org The combination of experimental FT-IR data with theoretical quantum chemical calculations allows for a detailed microscopic understanding of the structure and intermolecular dynamics of this compound in solution. researchgate.net
Table 5: Key IR Vibrational Bands for this compound and its Hydrogen-Bonded Species mdpi.combeilstein-journals.org
| Vibrational Mode | Species | Approximate Wavenumber (cm⁻¹) |
| Amide A (N-H Stretch) | Monomer | ~3450 |
| Doubly Hydrogen-Bonded Dimer (DHBD) | ~3106 | |
| Amide I (C=O Stretch) | Monomer | ~1699 |
| CH₂ Stretch | Axial and Equatorial | ~2955 and ~2890 |
Mass Spectrometry (MS) for Compound Identification and Purity Assessment
Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation, identification, and purity assessment of this compound and its metabolites. Coupled with chromatographic separation methods like gas chromatography (GC) and liquid chromatography (LC), MS provides high sensitivity and specificity, enabling the detection and characterization of these compounds in complex matrices.
The identification of this compound and its related compounds by mass spectrometry relies on the analysis of their mass-to-charge ratios (m/z) and their characteristic fragmentation patterns upon ionization. Different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), are employed to generate ions from the analytes, which are then separated by a mass analyzer.
An electrospray ionization tandem mass spectrometry (ESI-MS/MS) study of this compound has detailed its fragmentation pathway. The proposed mechanism involves an initial O-protonation, followed by isomerization to the N-protonated tautomer. This leads to the cleavage of the N-CO bond and subsequent fragmentation, notably the elimination of ammonia (B1221849) (NH3) to form a characteristic unsaturated acylium ion at m/z 69. nih.gov
In the context of metabolic studies, this compound has been identified as a metabolite of N-methyl-2-pyrrolidone (NMP). researchgate.netresearchgate.net The analytical methods developed for NMP and its other major metabolites, such as 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI), are often applicable to this compound. nih.govresearchgate.netnih.gov These methods frequently utilize GC-MS or LC-MS/MS for the simultaneous determination of these compounds in biological fluids like plasma and urine. nih.govresearchgate.netnih.govresearchgate.net
The fragmentation of related structures, such as N-ethyl-2-pyrrolidinone, provides further insight. The ESI-MS/MS spectrum of protonated N-ethyl-2-pyrrolidinone (m/z 114) reveals prominent fragment ions at m/z 97, 86, 69, and 55. The fragment at m/z 86 corresponds to the protonated molecule of this compound, which then fragments further to m/z 69 by losing ammonia. nih.gov
The following data tables summarize the key mass spectrometric data for this compound and its relevant metabolites, aiding in their identification and purity assessment.
Mass Spectrometric Data for this compound
| Analytical Technique | Parent Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |
|---|---|---|---|
| ESI-MS/MS | 86 [M+H]⁺ | 69 | NH₃ |
| EI-MS | 85 [M]⁺ | 56, 41, 28 | - |
Mass Spectrometric Data for Metabolites of N-Methyl-2-pyrrolidone (NMP)
| Compound | Analytical Technique | Parent Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |
|---|---|---|---|---|
| N-Methyl-2-pyrrolidone (NMP) | LC-ESI-QTOF-MS/MS | 100 [M+H]⁺ | 58, 69, 82, 41 | - |
| 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) | LC-ESI-MS/MS | 116 [M+H]⁺ | - | - |
| N-Methylsuccinimide (MSI) | GC-MS (NCI) | 113 [M]⁻ | - | - |
| 2-Hydroxy-N-methylsuccinimide (2-HMSI) | GC-MS (NCI) | 129 [M]⁻ | - | - |
Environmental Fate and Green Chemistry Research
Biodegradation Studies of 2-Pyrrolidinone
This compound is considered to be readily biodegradable. carlroth.com Studies have shown its susceptibility to microbial degradation in various environments. For instance, under aerobic conditions, Bacillus megaterium has been reported to break down this compound to glutamic acid through co-metabolism. nih.gov In vitro biodegradation assays using hydrolases like trypsin and collagenase did not show significant degradation of a crosslinked poly(1-vinyl-2-pyrrolidinone) hydrogel within a four-week period. nih.gov However, when the same hydrogel was injected into the vitreous humor of rabbits, about 50% of the polymer was removed within four weeks, suggesting a possible phagocyte-mediated degradation mechanism. nih.gov
Research has also focused on isolating and characterizing microorganisms capable of degrading materials derived from this compound. For example, a bacterium identified as a neighboring species to Stenotrophomonas sp. (KT-1 strain) and a fungus from the Fusarium sp. (KT-2 strain) were isolated from composted soil. infona.pl Both strains were able to grow in a culture medium using nylon 4, a polymer of 2-pyrrolidone, as the sole carbon source, and a nylon 4 film was completely decomposed within two months in mineral media containing either strain. infona.pl
The biodegradation of N-substituted pyrrolidones has also been investigated. N-methyl-2-pyrrolidone (NMP) has been found to be degradable by various bacteria isolated from activated sludge, including species from the genera Pseudomonas, Paracoccus, Acinetobacter, and Rhodococcus. iwaponline.comnih.gov Similarly, bacteria capable of degrading NMP have been isolated from surface waters, with Pseudomonas species playing a major role in river water, while Rhodococcus and Patulibacter were key in wetland samples, and Mesorhizobium and Rhizobium in spring water. iwaponline.com
The following table summarizes the biodegradability of this compound based on different studies:
| Degradation Process | Degradation Rate | Time | Source |
| DOC removal | 98% | 9 days | ECHA carlroth.com |
| Oxygen depletion | 73% | 28 days | ECHA carlroth.com |
Green Solvent Alternatives and Sustainable Manufacturing Processes
Due to increasing regulations and safety concerns surrounding some dipolar aprotic solvents, research has focused on finding greener alternatives and developing more sustainable manufacturing processes for compounds like this compound.
A more environmentally friendly biological pathway for the synthesis of this compound has been developed at the Joint BioEnergy Institute (JBEI). lbl.gov This method utilizes a genetically modified host cell to produce this compound from glutamate (B1630785) through enzymatic reactions, avoiding the harsh reaction conditions and costly catalysts required in current industrial production. lbl.gov This bio-based process boasts a conversion rate of approximately 25% from glutamate to this compound. lbl.gov Another efficient process involves the production of γ-aminobutyric acid (GABA) from biobased L-glutamic acid (Glu) using Escherichia coli. researchgate.net The resulting GABA is then converted to this compound with a high yield of 95.8% by heating and distillation under reduced pressure. researchgate.net
Replacement Strategies for Hazardous Dipolar Aprotic Solvents
While this compound itself is considered to have a more favorable safety profile than some other dipolar aprotic solvents, its derivatives, particularly N-methyl-2-pyrrolidone (NMP), have faced increasing scrutiny and restrictions. merckgroup.com This has driven the search for safer alternatives.
Several compounds have been investigated as potential replacements for NMP. These include:
Dihydrolevoglucosenone (Cyrene™) : A bio-based solvent derived from cellulose, it has shown promise as a substitute for NMP in applications like polyurethane dispersions. rsc.orgrsc.orgnih.gov
γ-Valerolactone (GVL) : Another bio-based solvent that has demonstrated comparable performance to NMP in certain applications. rsc.orgrsc.org
N-butyl-2-pyrrolidone (NBP) : A structurally similar compound to NMP, it has been promoted as an alternative. rsc.orgmdpi.com
Dimethyl sulfoxide (B87167) (DMSO) and Sulfolane : These have been evaluated as substitutes for NMP in the manufacture of resin precursors, showing a reduction in life cycle emissions. rowan.edu
Propylene (B89431) carbonate (PC) : Proposed as a green solvent replacement for DMF in peptide synthesis. acs.org
The following table compares the physicochemical properties of NMP with some of its potential green alternatives. rsc.org
| Solvent | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| N-Methyl-2-pyrrolidone (NMP) | 202 | -24 | 1.028 |
| Dihydrolevoglucosenone (Cyrene™) | 227 | -2.5 | 1.25 |
| γ-Valerolactone (GVL) | 207 | -31 | 1.05 |
Life Cycle Assessment (LCA) for Bio-Based Production Pathways
Life Cycle Assessment (LCA) is a crucial tool for evaluating the environmental performance of new, bio-based chemical production routes compared to their fossil-based counterparts.
A prospective LCA study on the production of N-vinyl-2-pyrrolidone (NVP), a derivative of 2-pyrrolidone, from bio-based succinic acid has shown significant potential for reducing global warming impacts. rsc.orgresearchgate.net The study projects a 25-53% reduction in global warming potential compared to the conventional fossil-based route. rsc.org The magnitude of this reduction depends on factors such as the biomass feedstock used, the hydrogenation catalyst, and the separation technology employed. rsc.org
The bio-based process involves the conversion of succinic acid to N-(2-hydroxyethyl)-2-pyrrolidone (HEP), which is then dehydrated to NVP. aiche.orgrsc.org The LCA revealed that while there are clear benefits in terms of reduced greenhouse gas emissions, there can be trade-offs, such as increased eutrophication and acidification associated with agriculture and the use of noble metal catalysts. rsc.org The economic analysis suggested that this bio-based route could be cost-competitive with the fossil-based process under certain market conditions. rsc.org
Environmental Release and Exposure Pathways in Industrial and Consumer Applications
The environmental release of this compound can occur through various waste streams during its production and use. nih.gov If released into the air, its vapor pressure suggests it will exist primarily in the vapor phase and degrade through reactions with hydroxyl radicals, with an estimated atmospheric half-life of 28 hours. nih.gov When released into soil, it is expected to have very high mobility. nih.gov
In industrial settings, 2-pyrrolidone is used as a solvent and an intermediate. nih.gov For its derivatives like N-dodecyl-2-pyrrolidinone, industrial handling is often in closed processes to minimize worker exposure. ashland.com However, release into the environment can still occur, and it is anticipated that this derivative will primarily partition to soil and water, where it is readily biodegradable. ashland.com
Consumer products represent another potential pathway for environmental release and human exposure. N-methyl-2-pyrrolidone (NMP) has been identified in a range of consumer products, including adhesives, paint removers, cleaners, and arts and crafts paints. epa.gov Exposure for consumers can occur through inhalation and dermal contact. epa.gov Similarly, N-butyl-2-pyrrolidone is used in consumer coatings and has potential uses in cosmetics and other consumer applications, leading to potential direct exposure for the general population. canada.ca The use of 2-pyrrolidone derivatives in products like inkjet cartridges can also lead to environmental release, primarily through the disposal of used cartridges and the de-inking process of recycled paper. industrialchemicals.gov.au
The following table lists some industrial and consumer applications of 2-pyrrolidone and its derivatives and the potential environmental release pathways.
| Application | Compound | Potential Release/Exposure Pathway |
| Industrial Solvent/Intermediate | This compound | Industrial wastewater, air emissions nih.gov |
| Surfactant in Cleaners | N-dodecyl-2-pyrrolidone | Down-the-drain disposal ashland.com |
| Paint Removers, Adhesives | N-methyl-2-pyrrolidone | Volatilization during use, disposal of used containers epa.gov |
| Coatings, Cosmetics | N-butyl-2-pyrrolidone | Direct consumer use, wastewater canada.ca |
| Inkjet Cartridges | This compound derivatives | Landfill disposal, paper recycling effluent industrialchemicals.gov.au |
Academic Toxicology and Safety Research
In Vitro and In Vivo Toxicological Studies (excluding dosage/administration)
Toxicological research on 2-pyrrolidinone and its derivatives, such as N-methyl-2-pyrrolidone (NMP), 1-butyl-2-pyrrolidinone, and N-vinyl-2-pyrrolidone (NVP), has been conducted through various in vitro and in vivo models to assess its potential hazards.
For this compound, testing indicates it does not cause genetic toxicity. scbt.com In a Salmonella typhimurium assay (Ames test), 2-pyrrolidone did not exhibit genetic activity with or without metabolic activation. epa.gov Similarly, it did not induce mutations in human lymphocytes in vitro. epa.gov
Table 1: Genotoxicity and Mutagenicity Assessment Findings
| Compound | Test Type | System | Result |
|---|---|---|---|
| This compound | Ames Test (S. typhimurium) | In Vitro | Negative epa.gov |
| Human Lymphocyte Assay | In Vitro | Negative epa.gov | |
| N-methyl-2-pyrrolidone (NMP) | Bacterial/Mammalian Gene Mutation | In Vitro | Negative industrialchemicals.gov.au |
| Mouse Micronucleus Test | In Vivo | Negative industrialchemicals.gov.aunih.gov | |
| Chinese Hamster Cytogenic Assay | In Vivo | Negative industrialchemicals.gov.aunih.gov | |
| 1-Butyl-2-pyrrolidinone | Ames Test (S. typhimurium) | In Vitro | Negative federalregister.gov |
| Mammalian Cell Gene Mutation | In Vitro | Negative federalregister.gov | |
| Micronucleus Test | In Vivo | Negative federalregister.gov | |
| N-vinyl-2-pyrrolidone (NVP) | Battery of Genotoxicity Tests | In Vitro / In Vivo | Negative canada.canih.gov |
Developmental toxicity is a significant concern for pyrrolidone-based compounds, with studies showing effects on fetal development, particularly with NMP. For 2-pyrrolidone itself, it is reported to cause developmental toxicity only at levels that are also toxic to the mother. scbt.com
Studies on NMP have shown developmental effects, including post-implantation loss, fetal malformations, and pup mortality in rats, rabbits, and mice following oral and dermal exposure. industrialchemicals.gov.au In rats, oral administration of NMP resulted in embryolethal, teratogenic, and fetotoxic effects. europa.eu Reduced fetal body weight was observed in the absence of significant maternal toxicity. europa.eu Inhalation exposure in pregnant rats, however, did not result in teratogenic effects, though reduced fetal body weights were seen at high concentrations that also caused maternal toxicity. europa.euresearchgate.net Research into NMP's metabolites, such as 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) and 2-hydroxy-N-methylsuccinimide (2-HMSI), found no evidence of embryo/fetal toxicity. nih.gov However, another metabolite, N-methylsuccinimide (MSI), produced significant developmental toxicity, including malformations like anasarca and cardiovascular defects, though it was less potent than the parent NMP compound. nih.gov
For 1-butyl-2-pyrrolidinone, a prenatal developmental study in rats showed no evidence of fetal susceptibility. federalregister.gov A decrease in fetal weight was noted, which was used for benchmark dose modeling. federalregister.gov
Repeated exposure studies in animal models have identified several target organs and systemic effects for this compound and its derivatives.
A 90-day oral toxicity study in Wistar rats with 1-butyl-2-pyrrolidinone identified the liver, kidney, thymus, and adrenals as target organs, though the observed microscopic changes were considered adaptive rather than adverse. federalregister.gov
For NMP, a two-year oral exposure study in rats revealed that high doses led to decreased body weight and, in males, an increased incidence of large kidneys, chronic nephropathy, and small testes. industrialchemicals.gov.au A two-year inhalation study in rats found no life-shortening toxic or carcinogenic effects. nih.gov However, a 4-week inhalation study in rats at high concentrations resulted in deaths, bone marrow hypoplasia, and atrophy of lymphoid tissue. nih.gov In mice, a two-year oral study showed an increased incidence of liver carcinomas in males at the highest dose. industrialchemicals.gov.au
A three-month study where female rats were administered 2-pyrrolidone in drinking water resulted in decreased body weight gains and changes in organ weights, including decreased uterine weight and increased pituitary weight. epa.gov In another three-month study, female rats showed histopathological changes in thymocytes. epa.gov
Inhalation studies with N-vinyl-2-pyrrolidone (NVP) in rats over three months showed toxicity to the nasal cavity, including inflammation and atrophy of the olfactory epithelium. canada.ca A two-year inhalation study with NVP led to hepatocellular carcinomas, nasal cavity adenomas, and laryngeal carcinomas in rats. canada.canih.gov
Research has consistently identified specific organs that are targets of toxicity following exposure to this compound and its analogues.
Respiratory System: Inhalation of NMP has been shown to cause irritation of the nasal passages. ser.nl Studies with N-vinyl-2-pyrrolidone (NVP) revealed more severe effects, including inflammation, atrophy of the olfactory epithelium, basal cell hyperplasia in the nasal cavity, and squamous carcinomas of the larynx after chronic exposure. canada.canih.gov
Lymphoid Tissue and Bone Marrow: High-concentration exposure to NMP in rats led to bone marrow hypoplasia and atrophy of lymphoid tissues, specifically the thymus and spleen. nih.govser.nl Rats exposed to NMP aerosol also showed depletion of hematopoietic cells in the bone marrow and atrophy of lymphoid tissues in the thymus, spleen, and lymph nodes. cdhfinechemical.com Female rats treated with 2-pyrrolidone exhibited histopathological changes in thymocytes. epa.gov
Liver: The liver is a target organ for NMP and NVP. industrialchemicals.gov.au In mice orally exposed to NMP, increased liver weights and liver carcinomas were observed. industrialchemicals.gov.au Chronic inhalation of NVP in rats also resulted in hepatocellular carcinomas. canada.canih.gov
Kidney: In a 90-day oral study, 1-butyl-2-pyrrolidinone was found to cause microscopic changes in the kidneys of rats, although these were deemed adaptive. federalregister.gov A two-year oral study with NMP in male rats showed an increased incidence of large kidneys and chronic nephropathy. industrialchemicals.gov.au
Testes: Male rats exposed orally to high doses of NMP for two years exhibited small testes. industrialchemicals.gov.au Repeated exposure studies with NMP also showed decreased absolute testis weight and cell loss in the germinal epithelium. who.int
Table 2: Summary of Target Organ Toxicity
| Compound | Target Organ(s) | Species | Exposure Route | Key Findings |
|---|---|---|---|---|
| This compound | Thymus, Uterus, Pituitary | Rat (Female) | Oral (Drinking Water) | Histopathological changes in thymocytes, altered organ weights. epa.gov |
| N-methyl-2-pyrrolidone (NMP) | Liver, Kidneys, Testes | Rat, Mouse | Oral | Decreased body weight, chronic nephropathy, small testes, liver carcinomas (mice). industrialchemicals.gov.au |
| Bone Marrow, Thymus, Spleen | Rat | Inhalation | Bone marrow hypoplasia, lymphoid tissue atrophy at high concentrations. nih.govser.nl | |
| 1-Butyl-2-pyrrolidinone | Liver, Kidney, Thymus, Adrenals | Rat | Oral | Microscopic changes considered adaptive. federalregister.gov |
| N-vinyl-2-pyrrolidone (NVP) | Respiratory System (Nose, Larynx), Liver | Rat | Inhalation | Inflammation, atrophy, adenomas, and carcinomas. canada.canih.gov |
Mechanisms of Toxicity and Adverse Effects
The mechanisms underlying the toxicity of this compound and its derivatives are not fully elucidated, but research points towards non-genotoxic pathways. The U.S. EPA has not found 1-butyl-2-pyrrolidone to share a common mechanism of toxicity with other substances. federalregister.gov
For NVP, the induction of tumors in the liver and respiratory tract is believed to occur via a non-genotoxic mechanism, as extensive testing has shown it to be negative for mutagenicity. canada.canih.gov The toxicity is likely related to chronic irritation and subsequent cellular proliferation, particularly in the respiratory tract. canada.ca
The developmental toxicity of NMP has been linked to its metabolites. While 5-HNMP and 2-HMSI were not found to be embryotoxic, another metabolite, N-methylsuccinimide (MSI), produced marked developmental effects, suggesting it may contribute to the parent compound's toxicity profile. nih.gov Interestingly, the major metabolite of the anti-epileptic drug levetiracetam (B1674943) is this compound-n-butyric acid (PBA), which is noted as an unspecified histone deacetylase (HDAC) class inhibitor, a mechanism that can be teratogenic. medrxiv.org This suggests a potential area for further investigation into the mechanisms of pyrrolidone-related developmental effects.
Bioaccumulation and Persistence Assessments
Key environmental fate properties include:
Persistence: 2-pyrrolidone is expected to have low persistence in the environment. epa.gov N-vinyl-2-pyrrolidone (NVP) is not expected to be persistent in water, soil, or sediment. canada.ca
Bioaccumulation: 2-pyrrolidone has a low bioaccumulation potential. scbt.comepa.gov Similarly, NVP has experimental and modeled octanol-water partition coefficients (log Kow) that suggest a low potential to bioaccumulate in biota. canada.ca NMP is also not expected to bioaccumulate or bioconcentrate in aquatic organisms. epa.gov
Mobility: 2-pyrrolidone is expected to have high mobility in soil, which suggests it may migrate from soil to groundwater. epa.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 1-Butyl-2-pyrrolidinone | - |
| 1-Ethenyl-2-pyrrolidinone | NVP |
| 1-Methyl-2-pyrrolidone | NMP |
| 2-Hydroxy-N-methylsuccinimide | 2-HMSI |
| This compound-n-butyric acid | PBA |
| 5-Hydroxy-N-methyl-2-pyrrolidone | 5-HNMP |
| Benomyl | - |
| Carbamazepine | - |
| Cyclophosphamide | - |
| Ethosuximide | - |
| Gabapentin | - |
| Lamotrigine | - |
| Levetiracetam | - |
| N-Methylsuccinimide | MSI |
| Novaluron | - |
| Oxcarbazepine | - |
| Topiramate | - |
| Trisodium nitrilotriacetate | NTA |
| Valproic acid | - |
| Vigabatrin | - |
| Vincristine sulfate | - |
Future Research Directions and Emerging Applications
Exploration of Novel 2-Pyrrolidinone Derivatives for Specific Biological Targets
The this compound scaffold is a fundamental component in the synthesis of a wide array of pharmaceuticals and fine chemicals. ontosight.ai Researchers are increasingly modifying this basic structure to create derivatives with enhanced biological activity and specificity for various therapeutic targets. ontosight.aiontosight.ai
A significant area of investigation involves the development of this compound derivatives as potential treatments for neurological and psychiatric disorders. acs.orgacs.org For instance, novel derivatives are being designed as negative allosteric modulators (NAMs) of GluN2B-containing N-methyl-D-aspartic acid (NMDA) receptors. acs.orgacs.org These receptors play a crucial role in neuronal development, synaptic transmission, and memory. acs.org Their abnormal activity is implicated in conditions like depression, anxiety, and schizophrenia. acs.org The development of GluN2B-selective NAMs based on the this compound structure offers a promising therapeutic strategy with the potential for reduced side effects compared to traditional NMDA receptor channel blockers. acs.orgacs.org
Furthermore, the pyrrolidine (B122466) moiety is recognized as a critical pharmacophore in medicinal chemistry due to its unique physicochemical properties. nih.gov Extensive modifications of pyrrolidinone derivatives have yielded compounds with notable antidiabetic and anticancer activities. nih.gov Structural analysis reveals that substitutions at the N1, 3rd, and 5th positions of the pyrrolidine ring provide significant opportunities to optimize biological activity and enhance target-specific interactions. nih.gov For example, a series of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been synthesized and evaluated as potential multi-target tyrosine kinase receptor inhibitors, which are crucial in tumor angiogenesis. mdpi.com
Advanced Catalytic Systems for Sustainable this compound Synthesis
The synthesis of this compound and its derivatives is undergoing a paradigm shift towards more sustainable and environmentally friendly methods. A key focus is the development of advanced catalytic systems that are efficient, energy-saving, and utilize renewable resources. x-mol.netresearchgate.net
One promising approach involves the catalytic conversion of biomass and its derivatives into valuable chemicals. x-mol.netresearchgate.net For example, researchers are exploring the reductive amination of bio-derived levulinates with primary amines using hydrogen as a clean reducing agent to produce N-substituted-5-methyl-2-pyrrolidones. x-mol.netresearchgate.net These compounds are being investigated as greener alternatives to the widely used but restricted solvent N-methyl-2-pyrrolidone (NMP). researchgate.net The development of bifunctional catalysts, which combine immobilized metal nanoparticles with solid acid materials, is central to this effort. x-mol.netresearchgate.net For instance, platinum immobilized on a Brønsted solid acid has shown high efficiency in this conversion under mild conditions. x-mol.netresearchgate.net
Recent advancements also include the use of magnetic nanoparticles as reusable and eco-friendly catalysts. acs.org A novel magnetic Fe3O4 grafted sulfonic acid catalyst has been successfully used for the synthesis of substituted pyrrolidinones in high yields under mild conditions. acs.org This method offers significant advantages, including simple product separation, low catalyst loading, and high turnover frequency, aligning with the principles of green chemistry. acs.org The use of transition metal catalysts like palladium, copper, and others is also transforming the synthesis of this compound derivatives, enabling novel synthetic pathways and selective formation of substituted products through cross-coupling reactions. mdpi.comresearchgate.net
Integration of Computational and Experimental Approaches in Drug Discovery
The synergy between computational modeling and experimental validation is accelerating the discovery and development of new drugs based on the this compound scaffold. In silico techniques are now indispensable tools in identifying and optimizing new drug candidates. nih.gov
Computational methods such as virtual screening, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations are employed to predict the interaction of this compound derivatives with biological targets. nih.gov These approaches allow researchers to design and screen vast libraries of virtual compounds, prioritizing those with the highest potential for therapeutic activity. mdpi.com For example, computational studies can elucidate the binding modes of this compound derivatives to enzymes or receptors, guiding the synthesis of more potent and selective inhibitors. mdpi.com
A notable application of this integrated approach is in the design of multi-target senolytics, which are small molecules that selectively eliminate senescent cells. researchgate.net By combining computational and rational drug design, researchers have identified new senolytic agents, with some acting through a multi-target mechanism involving the inhibition of several Senescent Cell Anti-Apoptotic Pathways (SCAPs). researchgate.net Similarly, the integration of molecular dynamics simulations with experimental studies is providing deep insights into the stabilization mechanisms of drug-polymer systems, which is crucial for improving the solubility and bioavailability of poorly water-soluble drugs. mdpi.com
Development of Smart Materials Incorporating this compound Scaffolds
The unique properties of this compound and its derivatives, particularly polyvinylpyrrolidone (B124986) (PVP), are being harnessed to create "smart materials" with applications in tissue engineering and drug delivery. mdpi.com These materials are designed to respond to specific environmental stimuli, such as temperature, enabling controlled and targeted therapeutic interventions. mdpi.com
Thermo-responsive polymers, including PVP, can be used to fabricate biocompatible and biodegradable scaffolds that provide physical support for cell growth and tissue regeneration. mdpi.com These scaffolds can be engineered to have a three-dimensional architecture similar to human tissues. mdpi.com A key feature of these smart materials is their use as novel drug delivery systems. mdpi.com For instance, in cancer therapy, a localized increase in temperature can trigger a change in the polymer's properties, leading to an enhanced release of an encapsulated drug at the tumor site. mdpi.com
The development of these smart scaffolds often involves advanced fabrication techniques like electrospinning and 3D printing. nih.gov Electrospinning can produce porous substrates made of ultra-fine fibers with a large surface area, creating an ideal environment for cell growth. nih.gov These scaffolds can be loaded with antimicrobial agents or other bioactive molecules to enhance their therapeutic efficacy. nih.gov The versatility of polymers like PVP makes them excellent candidates for creating these advanced biomedical products. mdpi.com
Enhanced Environmental Remediation Strategies for this compound
As the industrial use of this compound and its derivatives grows, so does the need for effective environmental remediation strategies to manage potential contamination. datainsightsmarket.com Future research is focused on developing novel and sustainable methods for the removal of these compounds from soil and water. sdiarticle5.com
Bioremediation, which utilizes microorganisms like bacteria, algae, and fungi to break down pollutants, is a promising eco-friendly approach. sdiarticle5.comaimspress.com Researchers are investigating microbial strains that can effectively degrade this compound and its derivatives through their metabolic processes. aimspress.com This method offers a cost-effective and sustainable way to restore contaminated environments. sdiarticle5.com
Nanoremediation, the use of engineered nanomaterials for environmental cleanup, is another rapidly advancing field. tandfonline.com Metal-based nanomaterials, such as nanoscale zero-valent iron (nZVI) and metal oxides like titanium dioxide (TiO2) and zinc oxide (ZnO), are being explored for their ability to adsorb, catalyze, and degrade organic pollutants. tandfonline.com These nanomaterials possess a high surface area and reactivity, allowing them to efficiently remove contaminants from the environment. tandfonline.com The combination of nanotechnology with bioremediation, creating nanocomposites, has shown synergistic effects, leading to improved removal of pollutants. researchgate.net For example, trapping bacteria within nanocomposites coated with iron nanoparticles has been shown to enhance the biodegradation of heavy metals. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
